Angiotensinogen (1-13) (human)
説明
BenchChem offers high-quality Angiotensinogen (1-13) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensinogen (1-13) (human) including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C79H116N22O17 |
|---|---|
分子量 |
1645.9 g/mol |
IUPAC名 |
(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1 |
InChIキー |
LNAACUNIBFSGKG-NIHJDLRZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Enigma of Angiotensinogen (1-13): A Technical Guide to its Biological Function
For Immediate Release
A Deep Dive into the Renin-Angiotensin System's Overlooked Player: Angiotensinogen (B3276523) (1-13)
This technical guide offers an in-depth exploration of the biological functions of the human Angiotensinogen (1-13) peptide, a critical but often overlooked component of the renin-angiotensin system (RAS). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of key pathways and workflows.
Introduction to Angiotensinogen (1-13)
Angiotensinogen is the sole precursor of all angiotensin peptides and plays a central role in the regulation of blood pressure and cardiovascular homeostasis.[1] The N-terminal fragment, Angiotensinogen (1-13), with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His, is the initial product of renin cleavage from the full-length angiotensinogen molecule. While the downstream products, particularly Angiotensin II (Ang II), have been extensively studied for their potent vasoconstrictive and aldosterone-stimulating effects, the direct biological functions of Angiotensinogen (1-13) are less well understood.[1][2] This guide aims to shed light on the independent roles this peptide may play.
Biological Functions Beyond a Precursor
Recent evidence suggests that angiotensinogen and its larger fragments may exert biological effects independent of their conversion to Ang II. Studies have indicated that the angiotensinogen molecule itself, including its des(AngI)AGT form, can influence metabolic processes such as body weight gain and liver steatosis.[3] While these findings do not specifically isolate the action of the (1-13) fragment, they open the possibility that this N-terminal peptide may possess intrinsic biological activity.
Another related peptide, Angiotensin (1-12), has been identified as an alternative substrate for the generation of Ang II, exhibiting vasoconstrictor properties that can be attenuated by ACE inhibitors or Angiotensin II receptor blockers (ARBs).[4][5] This highlights the complexity of the RAS and the potential for various angiotensinogen fragments to have distinct physiological roles.
Signaling Pathways and Receptor Interactions
The primary signaling pathways within the RAS are activated by Ang II through its binding to the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[6] To date, there is limited direct evidence of a specific receptor for Angiotensinogen (1-13) or a unique signaling cascade that it initiates. The prevailing understanding is that its primary function is to serve as a substrate for renin, which cleaves it to form Angiotensin I.[2]
The classical RAS signaling cascade is depicted below:
Figure 1: The classical Renin-Angiotensin System cascade.
Further research is required to determine if Angiotensinogen (1-13) can directly interact with known or novel receptors to elicit cellular responses.
Quantitative Data Summary
Currently, there is a paucity of quantitative data specifically characterizing the biological activity of Angiotensinogen (1-13). The table below summarizes available data for related components of the RAS to provide context.
| Peptide/Molecule | Parameter | Value | Species | Reference |
| Angiotensinogen | Plasma Concentration (Normotensive) | ~1.2 µM | Human | [7] |
| Angiotensinogen | Plasma Concentration (Hypertensive) | Elevated | Human | [1] |
| Angiotensin (1-12) | Plasma Concentration (Normotensive) | 2.02 ± 0.62 ng/mL (female), 2.05 ± 0.55 ng/mL (male) | Human | [4] |
| Angiotensin (1-12) | Plasma Concentration (Hypertensive) | 2.33 ± 0.63 ng/mL (female), 2.51 ± 0.49 ng/mL (male) | Human | [4] |
| Angiotensin II | Binding Affinity (AT1R) | High | Human | [8] |
| Angiotensin II | Binding Affinity (AT2R) | High | Human | [8] |
Experimental Protocols
Investigating the direct biological functions of Angiotensinogen (1-13) requires specific experimental approaches. Below are detailed methodologies for key experiments that could be adapted for this purpose.
Receptor Binding Assays
To determine if Angiotensinogen (1-13) binds to specific cell surface receptors, competitive radioligand binding assays can be performed.
Workflow:
Figure 2: Workflow for a competitive receptor binding assay.
Detailed Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with the receptor of interest (e.g., AT1R or AT2R).
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in a binding buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-Angiotensin II) and increasing concentrations of unlabeled Angiotensinogen (1-13).
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the half-maximal inhibitory concentration (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9][10]
Functional Assays
To assess the direct functional effects of Angiotensinogen (1-13), various cell-based assays can be employed.
Example: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration, a common second messenger in G protein-coupled receptor (GPCR) signaling.
Workflow:
Figure 3: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Plating: Seed cells expressing the receptor of interest into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark.
-
Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add varying concentrations of Angiotensinogen (1-13) to the wells.
-
Measurement: Immediately begin recording fluorescence intensity at appropriate excitation and emission wavelengths over a period of several minutes.
-
Data Analysis: For each concentration, determine the peak fluorescence response. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the half-maximal effective concentration (EC50).
Future Directions and Conclusion
The biological significance of Angiotensinogen (1-13) remains an area of active investigation. While its role as a renin substrate is well-established, the potential for direct, Angiotensin II-independent effects warrants further exploration. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate the receptor binding properties and functional activities of this intriguing peptide. A deeper understanding of Angiotensinogen (1-13) could unveil new therapeutic targets within the renin-angiotensin system for the management of cardiovascular and metabolic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Angiotensinogen Exerts Effects Independent of Angiotensin II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. portlandpress.com [portlandpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. revvity.com [revvity.com]
The Role of Angiotensinogen (1-13) in the Renin-Angiotensin System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone.[1][2] The classical understanding of the RAS involves the sequential cleavage of angiotensinogen (B3276523) by renin and angiotensin-converting enzyme (ACE) to produce the potent vasoconstrictor, Angiotensin II (Ang II).[3][4] However, the system is far more complex, with a variety of other angiotensin peptides and alternative, non-canonical pathways contributing to its overall function.[2][5] This technical guide focuses on a lesser-known component of this system: Angiotensinogen (1-13), a fragment of the primary precursor, angiotensinogen. While often overshadowed by its more famous downstream products, understanding the role and metabolism of Angiotensinogen (1-13) is crucial for a comprehensive view of the RAS and for the development of novel therapeutics targeting this vital system.
Angiotensinogen and its Cleavage Products
Angiotensinogen is the sole precursor for all angiotensin peptides.[5][6] It is a glycoprotein (B1211001) primarily synthesized and secreted by the liver.[7] The classical RAS pathway begins with the cleavage of the N-terminal of angiotensinogen by the enzyme renin, producing the decapeptide Angiotensin I (Ang I).[3][8] Ang I is biologically inactive and serves as a substrate for ACE, which cleaves two C-terminal amino acids to form the highly active octapeptide, Ang II.[8][9]
Beyond this classical pathway, other angiotensin peptides are generated through the action of various enzymes, leading to a complex web of interactions.[10] These include Angiotensin III, Angiotensin IV, and Angiotensin (1-7), each with distinct biological activities and receptor affinities.[9][10]
Angiotensinogen (1-13): A Precursor in Non-Canonical Pathways
Angiotensinogen (1-13) is a fragment of the full-length angiotensinogen protein.[11] While not as extensively studied as other angiotensin peptides, it is recognized as a substrate in non-canonical RAS pathways.[5] The direct biological activity of Angiotensinogen (1-13) is not well-established, and it is primarily considered a precursor for the generation of other active angiotensin peptides.[11]
Metabolism and Conversion
The enzymatic conversion of Angiotensinogen (1-13) is an area of ongoing research. It is hypothesized to be a substrate for various enzymes within the RAS, leading to the formation of smaller, active peptides. One proposed pathway involves the conversion of Angiotensinogen (1-13) to Angiotensin I and subsequently to Angiotensin II, although the specific enzymes responsible for the initial cleavage of Angiotensinogen (1-13) are not fully elucidated.[8]
Studies on the related peptide, Angiotensin-(1-12), have shown that it can be processed by ACE and chymase to generate Angiotensin II, suggesting that similar pathways may exist for Angiotensinogen (1-13).[5][8]
Signaling Pathways of the Renin-Angiotensin System
The biological effects of angiotensin peptides are mediated by their interaction with specific G-protein coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1R) and Type 2 (AT2R) receptors.[2][9]
-
AT1 Receptor Signaling: Activation of the AT1 receptor by Angiotensin II initiates a signaling cascade that leads to vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[9][12] This pathway is predominantly coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to the physiological effects of Ang II.[13]
-
AT2 Receptor Signaling: The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, including vasodilation and anti-proliferative actions.[9] Its signaling pathways are less well-defined but are thought to involve the activation of phosphatases and the production of nitric oxide.[12]
As Angiotensinogen (1-13) is primarily a precursor, it is not believed to have its own dedicated signaling pathway. Its influence on cellular signaling is indirect, through its conversion to active angiotensin peptides that then bind to and activate AT1 and AT2 receptors.
Quantitative Data on Angiotensin Peptides
The following tables summarize key quantitative data related to the activity and measurement of various angiotensin peptides.
| Peptide | Receptor Affinity (IC50, nM) | Aldosterone-Stimulating Activity (% of Ang II) | Pressor Activity (% of Ang II) |
| Angiotensin II | High (AT1R & AT2R) | 100% | 100% |
| Angiotensin III | High (AT1R & AT2R) | 100% | 40%[9] |
| Angiotensin (1-7) | Low (AT1R & AT2R), High (Mas Receptor) | Not significant | Counter-regulatory |
| Angiotensinogen (1-13) | Not well-characterized | Not well-characterized | Not well-characterized |
Note: Data for Angiotensinogen (1-13) is largely unavailable in the current literature.
Experimental Protocols
Quantification of Angiotensin Peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of multiple angiotensin peptides in biological samples.[1][10]
1. Sample Preparation:
-
Collect blood or tissue samples and immediately add a protease inhibitor cocktail to prevent peptide degradation.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to isolate and concentrate the angiotensin peptides.[1][10]
-
Elute the peptides from the SPE cartridge using an appropriate solvent (e.g., acetonitrile).[10]
2. LC-MS/MS Analysis:
-
Inject the extracted peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different angiotensin peptides based on their hydrophobicity using a reverse-phase C18 column with a suitable gradient of organic solvent.[10]
-
Ionize the separated peptides using electrospray ionization (ESI).
-
Detect and quantify the peptides based on their specific mass-to-charge ratios (m/z) and fragmentation patterns in the mass spectrometer.[14]
3. Data Analysis:
-
Generate calibration curves using known concentrations of synthetic angiotensin peptide standards.
-
Determine the concentration of each angiotensin peptide in the biological sample by comparing its peak area to the calibration curve.
Measurement of In Vivo Pressor Response to Angiotensin Peptides in Rodents
This protocol is used to assess the effect of angiotensin peptides on blood pressure in a living animal model.[15]
1. Animal Preparation:
-
Anesthetize the rodent (e.g., rat or mouse) with an appropriate anesthetic agent.
-
Implant a catheter into a major artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
Implant a second catheter into a major vein (e.g., jugular vein) for intravenous administration of the angiotensin peptides.
2. Experimental Procedure:
-
Allow the animal to stabilize and record a baseline blood pressure.
-
Administer increasing doses of the angiotensin peptide of interest (e.g., Angiotensin II or potentially Angiotensinogen (1-13)) intravenously.
-
Continuously record the blood pressure response to each dose.
-
Administer a vehicle control to ensure that the observed effects are due to the peptide and not the injection itself.
3. Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each dose of the angiotensin peptide.
-
Construct a dose-response curve by plotting the change in MAP against the log of the administered dose.
-
Determine the effective dose 50 (ED50), which is the dose that produces 50% of the maximal pressor response.
Signaling Pathways and Experimental Workflows
Classical Renin-Angiotensin System Pathway
Caption: Classical Renin-Angiotensin System cascade.
Non-Canonical Angiotensin Peptide Generation
Caption: Potential non-canonical pathways for angiotensin peptide generation.
Experimental Workflow for Angiotensin Quantification
Caption: Workflow for angiotensin peptide quantification by LC-MS/MS.
Conclusion and Future Directions
Angiotensinogen (1-13) represents an understudied component of the complex Renin-Angiotensin System. While its primary role appears to be that of a precursor in non-canonical pathways, a complete understanding of its metabolism and potential direct biological effects is lacking. Further research is needed to identify the specific enzymes that process Angiotensinogen (1-13) and to quantitatively assess its contribution to the overall activity of the RAS in both physiological and pathological states. Elucidating the complete picture of angiotensin peptide generation, including the role of Angiotensinogen (1-13), will be critical for the development of more targeted and effective therapies for cardiovascular and renal diseases. The experimental protocols and analytical methods described in this guide provide a framework for researchers to further investigate this intriguing aspect of the Renin-Angiotensin System.
References
- 1. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Physiological and Biochemical Vascular Reactivity Parameters of Angiotensin II and the Action of Biased Agonist TRV023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. Intracrine angiotensin II functions originate from noncanonical pathways in the human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Update on the Angiotensin Converting Enzyme 2-Angiotensin (1–7)-Mas Receptor Axis: Fetal Programing, Sex Differences, and Intracellular Pathways [frontiersin.org]
- 7. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Angiotensin - Wikipedia [en.wikipedia.org]
- 10. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vasoconstrictor and Pressor Effects of Des-Aspartate-Angiotensin I in Rat - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of Angiotensinogen (1-13): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensinogen (B3276523) (1-13), the N-terminal fragment of the angiotensinogen protein, represents the primary biological precursor to the potent vasoactive peptides of the Renin-Angiotensin System (RAS). Its discovery and characterization have been intrinsically linked to the broader historical unravelling of the RAS, a critical pathway in cardiovascular and renal physiology. This technical guide provides an in-depth exploration of the discovery, history, biochemical properties, and physiological significance of Angiotensinogen (1-13), with a focus on the experimental methodologies and signaling pathways relevant to researchers and drug development professionals.
A Historical Perspective: The Genesis of the Renin-Angiotensin System
The journey to understanding Angiotensinogen (1-13) begins with the discovery of the key components of the RAS. In 1898, Robert Tigerstedt and Per Bergman identified a pressor substance in saline extracts of rabbit kidneys, which they named "renin".[1] It wasn't until the 1930s and 1940s that two independent groups, led by Irvine Page in the United States and Eduardo Braun-Menéndez in Argentina, elucidated that renin was an enzyme acting on a plasma globulin to produce a potent vasoconstrictor.[1] This substrate was termed "angiotensinogen," and the resulting active substance was initially called "angiotonin" or "hypertensin," later unified to "angiotensin."[1]
Further research revealed that the initial product of renin's action on angiotensinogen was an inactive decapeptide, Angiotensin I.[2] Angiotensin I is subsequently converted to the highly active octapeptide, Angiotensin II, primarily by the Angiotensin-Converting Enzyme (ACE).[2] The identification of the specific N-terminal sequence of angiotensinogen as the substrate for renin laid the groundwork for understanding the generation of these peptides.
The specific fragment, Angiotensinogen (1-13), with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His in humans, is the direct product of the initial enzymatic cleavage by renin is Angiotensin I (the first 10 amino acids).[2][3] However, the (1-13) fragment is a critical substrate for studying renin kinetics and the initial step of the RAS cascade. More recently, a related peptide, Angiotensin-(1-12), was discovered in rats by Nagata and colleagues in 2006, suggesting alternative, non-renin pathways for angiotensin II generation, involving enzymes like chymase.[4] This has opened new avenues of research into the local and tissue-specific regulation of the RAS.
Biochemical Properties and Kinetics
Angiotensinogen (1-13) serves as the initial substrate for the rate-limiting step in the classical RAS pathway. The enzymatic cleavage of the Leu10-Val11 bond within this sequence by renin is a highly specific interaction.
Quantitative Data on Renin-Angiotensinogen Interaction
| Parameter | Value | Species/Conditions | Reference |
| Km of Renin for Angiotensinogen (1-17) * | 3.4 x 10⁻⁵ M | Human renin, synthetic human peptide, pH 7.3, 37°C | [5] |
Physiological Role and Signaling Pathways
The primary and well-established physiological role of Angiotensinogen (1-13) is to act as the substrate for renin, leading to the production of Angiotensin I. There is currently no substantial evidence to suggest that Angiotensinogen (1-13) itself has direct biological activity through receptor binding and subsequent intracellular signaling. Its effects are mediated through the actions of its downstream products, primarily Angiotensin II.
The Classical Renin-Angiotensin System Pathway
The conversion of Angiotensinogen (1-13) is the initiating step of the classical RAS pathway, which plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.
Alternative (Non-Renin) Pathway
The discovery of Angiotensin-(1-12) has highlighted the existence of alternative pathways for Angiotensin II generation, particularly in local tissues, which may not be dependent on renin.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate study of Angiotensinogen (1-13) and its role in the RAS.
Renin Cleavage Assay (In Vitro)
This assay measures the rate of Angiotensin I formation from Angiotensinogen (1-13) by renin.
Materials:
-
Synthetic human Angiotensinogen (1-13) peptide
-
Recombinant human renin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA)
-
ACE inhibitor (e.g., Captopril) to prevent Angiotensin I degradation
-
Angiotensin I ELISA kit or RIA kit
-
Microplate reader or gamma counter
Protocol:
-
Prepare a stock solution of Angiotensinogen (1-13) in the assay buffer.
-
Prepare serial dilutions of Angiotensinogen (1-13) to create a range of substrate concentrations.
-
In a microplate, add a fixed amount of human renin to each well.
-
Add the different concentrations of Angiotensinogen (1-13) to the wells to initiate the reaction. Include a no-renin control.
-
Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., 1 M HCl) or by boiling.
-
Quantify the amount of Angiotensin I produced in each well using an ELISA or RIA kit according to the manufacturer's instructions.
-
Plot the rate of Angiotensin I formation against the substrate concentration and determine the Km and Vmax values using Michaelis-Menten kinetics.
Radioligand Binding Assay
This assay is used to determine if Angiotensinogen (1-13) directly binds to any cell surface receptors.
Materials:
-
Radiolabeled Angiotensinogen (1-13) (e.g., ¹²⁵I-Angiotensinogen (1-13))
-
Cell membranes expressing potential target receptors (e.g., AT1, AT2 receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Unlabeled Angiotensinogen (1-13) for competition studies
-
Glass fiber filters
-
Filtration manifold
-
Gamma counter
Protocol:
-
Incubate a fixed amount of cell membranes with increasing concentrations of radiolabeled Angiotensinogen (1-13) in the binding buffer.
-
For competition assays, incubate a fixed concentration of radiolabeled Angiotensinogen (1-13) with increasing concentrations of unlabeled Angiotensinogen (1-13).
-
Incubate at room temperature or 37°C for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using Scatchard analysis or non-linear regression.
Functional Vasoconstriction Assay (Ex Vivo)
This assay assesses the ability of Angiotensinogen (1-13) to induce vasoconstriction in isolated arterial rings, which would be indicative of its conversion to Angiotensin II.
Materials:
-
Isolated arterial rings (e.g., from rat aorta or mesenteric artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (physiological salt solution)
-
Angiotensinogen (1-13)
-
Renin
-
ACE inhibitor (e.g., Captopril) as a control
-
AT1 receptor antagonist (e.g., Losartan) as a control
Protocol:
-
Mount the arterial rings in the organ bath system containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.
-
Allow the rings to equilibrate and then pre-contract them with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of Angiotensinogen (1-13) to the bath in the presence of renin.
-
Record the changes in isometric tension using the force transducers.
-
In separate experiments, pre-incubate the rings with an ACE inhibitor or an AT1 receptor antagonist before adding Angiotensinogen (1-13) and renin to confirm the mechanism of action.
-
Construct concentration-response curves to determine the potency (EC₅₀) and efficacy of the induced vasoconstriction.
Conclusion and Future Directions
Angiotensinogen (1-13) stands as the foundational molecule of the Renin-Angiotensin System. While its primary role as a renin substrate is well-established, the discovery of alternative angiotensin-generating pathways underscores the complexity of this system. For researchers and drug development professionals, a thorough understanding of the history, biochemistry, and experimental methodologies related to Angiotensinogen (1-13) is crucial for the development of novel therapeutics targeting the RAS. Future research should continue to explore the tissue-specific processing of angiotensinogen and the potential for direct, non-canonical functions of its N-terminal fragments, which may unveil new targets for the treatment of cardiovascular and renal diseases.
References
Angiotensinogen (1-13) (Human) as a Renin Substrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of human Angiotensinogen (B3276523) (1-13) as a substrate for the enzyme renin. Angiotensinogen is the sole precursor of angiotensin peptides and its cleavage by renin is the rate-limiting step in the renin-angiotensin system (RAS), a critical pathway in blood pressure regulation and cardiovascular homeostasis.[1][2][3] The N-terminal fragment, Angiotensinogen (1-13), serves as a valuable tool for studying renin kinetics, screening for renin inhibitors, and investigating the pathophysiology of the RAS.
Introduction to the Renin-Angiotensin System
The renin-angiotensin system is a cascade of enzymatic reactions that plays a central role in maintaining blood pressure and fluid balance.[2][3] The process is initiated by the aspartyl protease renin, which is secreted by the juxtaglomerular cells of the kidney in response to physiological stimuli such as low blood pressure or reduced sodium levels.[1][4] Renin specifically cleaves the Leu10-Val11 bond of its substrate, angiotensinogen, to release the decapeptide Angiotensin I (Ang I).[5] Ang I is subsequently converted to the potent vasoconstrictor Angiotensin II (Ang II) by angiotensin-converting enzyme (ACE).[5][6] The overactivation of the RAS is a key factor in the development of hypertension and related cardiovascular diseases, making renin a prime target for therapeutic intervention.[3][7]
Angiotensinogen (1-13) as a Renin Substrate
Human Angiotensinogen (1-13) is a synthetic peptide corresponding to the N-terminal sequence of human angiotensinogen. Its amino acid sequence is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His. This peptide contains the crucial cleavage site for renin and serves as an excellent substrate for in vitro studies of renin activity.
Quantitative Data: Kinetics of Human Renin with Various Substrates
The efficiency of renin cleavage is dependent on the substrate's primary sequence and conformation. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters for evaluating the kinetics of this enzymatic reaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Substrate | Km | Vmax | Notes |
| Human Angiotensinogen (Native) | ~449 ng/mL[8] | - | Vmax was found to be lower in whole serum, suggesting the presence of noncompetitive inhibitors.[8] |
| High-Molecular Weight Renin Substrate (from pregnant human plasma) | 1.79 µg Ang I equivalents/mL[9] | 41.2 ng Ang I equivalents/mL/h[9] | Exhibits a lower Km (higher affinity) compared to the normal molecular weight substrate.[9] |
| Normal-Molecular Weight Renin Substrate (from pregnant human plasma) | 3.52 µg Ang I equivalents/mL[9] | 138 ng/mL/h[9] | |
| Fluorogenic Substrate (based on human angiotensinogen sequence) | ~1.8 µM[10] | - | Km is pH-dependent, with a minimum value around pH 7.4.[10] |
Experimental Protocols
Measurement of Renin Activity using a Fluorometric Assay (FRET)
Fluorescence Resonance Energy Transfer (FRET) assays provide a continuous and sensitive method for measuring renin activity, making them suitable for high-throughput screening of inhibitors.[11] These assays utilize a synthetic peptide substrate, analogous to Angiotensinogen (1-13), which is labeled with a fluorophore and a quencher. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.
Materials:
-
Human recombinant renin
-
FRET peptide substrate (e.g., a peptide with a fluorophore like EDANS and a quencher like DABCYL)
-
Renin assay buffer
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized human renin in assay buffer to a desired stock concentration.
-
Dissolve the FRET peptide substrate in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare working solutions of renin and the FRET substrate by diluting the stock solutions in assay buffer to the final desired concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the renin working solution to each well of the 96-well plate.
-
For inhibitor screening, add the test compounds at various concentrations to the wells containing the renin solution and pre-incubate for 10-15 minutes at 37°C.[11]
-
Initiate the enzymatic reaction by adding 50 µL of the FRET substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair (e.g., Ex/Em = 328/552 nm for EDANS/DABCYL).
-
Monitor the increase in fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-5 minutes.[11]
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence intensity versus time curve).
-
For inhibitor screening, determine the percent inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
Calculate the IC50 value for potent inhibitors.
-
Quantification of Angiotensin I Production by ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of Angiotensin I produced from the cleavage of Angiotensinogen (1-13) by renin. This is a highly specific and sensitive endpoint assay. The general principle involves the use of an antibody specific to Angiotensin I to capture the product of the enzymatic reaction.
Materials:
-
Human recombinant renin
-
Angiotensinogen (1-13) (human)
-
Angiotensin I ELISA kit (commercially available kits provide pre-coated plates, detection antibodies, standards, and other necessary reagents)[12][13][14]
-
Stop solution (provided in the ELISA kit)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Enzymatic Reaction:
-
In separate tubes, set up the renin reaction by mixing human recombinant renin with Angiotensinogen (1-13) in an appropriate assay buffer.
-
Include a negative control with no renin to account for any non-enzymatic degradation of the substrate.
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
-
ELISA Procedure (following a typical competitive ELISA protocol):
-
Prepare Angiotensin I standards and the reaction samples.
-
Add 100 µL of the standards and reaction samples to the appropriate wells of the Angiotensin I antibody-coated microplate.[13][15]
-
Add a fixed amount of biotinylated Angiotensin I to all wells.
-
Add the detection antibody (e.g., a streptavidin-HRP conjugate).[12]
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).[13][15]
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.[14][16]
-
Add the TMB substrate solution to each well and incubate in the dark at 37°C for 15-30 minutes to allow for color development.[14][16]
-
Stop the color development by adding the stop solution. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the Angiotensin I standards against their known concentrations.
-
Determine the concentration of Angiotensin I in the reaction samples by interpolating their absorbance values on the standard curve.
-
Calculate the renin activity based on the amount of Angiotensin I produced over the incubation time.
-
Visualizations
Signaling Pathway of the Renin-Angiotensin System
Caption: The classical renin-angiotensin system signaling cascade.
Experimental Workflow for Renin Inhibitor Screening
Caption: High-throughput screening workflow for identifying renin inhibitors.
Applications in Drug Discovery
The development of direct renin inhibitors is a key strategy for the treatment of hypertension.[7] Angiotensinogen (1-13) and its analogs are crucial tools in the discovery and development of these drugs. High-throughput screening (HTS) assays, such as the FRET-based method described above, enable the rapid testing of large compound libraries to identify potential renin inhibitors.[17] Subsequent characterization of hit compounds often involves detailed kinetic studies using Angiotensinogen (1-13) to determine their mechanism of inhibition and potency. The ultimate goal is to develop orally bioavailable, potent, and selective renin inhibitors for clinical use.[7]
References
- 1. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Direct Renin Inhibitors in Hypertension - Outlook for End Organ Protection | ECR Journal [ecrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin-Converting Enzyme and Renin-Inhibitory Activities of Protein Hydrolysates Produced by Alcalase Hydrolysis of Peanut Protein [mdpi.com]
- 6. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of the renin-renin substrate reaction in man; kinetic evidence for inhibition by serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in the kinetic rate constants of normal and high molecular weight renin substrate from term pregnancy human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of recombinant human renin: kinetics, pH-stability, and peptidomimetic inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. abcam.cn [abcam.cn]
- 13. img.abclonal.com [img.abclonal.com]
- 14. static.fn-test.com [static.fn-test.com]
- 15. genfollower.com [genfollower.com]
- 16. youtube.com [youtube.com]
- 17. diva-portal.org [diva-portal.org]
The Physiological Relevance of Angiotensinogen (1-13): A Technical Guide for Researchers
December 5, 2025
Abstract
This technical guide provides an in-depth exploration of the physiological relevance of the Angiotensinogen (B3276523) (1-13) fragment. Primarily recognized as the N-terminal sequence of angiotensinogen, this peptide's significance lies in its role as the initial and rate-limiting substrate for the renin-angiotensin system (RAS), a critical regulator of cardiovascular and renal homeostasis. While direct physiological effects of the Angiotensinogen (1-13) fragment independent of its cleavage by renin are not well-documented, its processing initiates a cascade of events with profound systemic consequences. This document details the enzymatic cleavage of Angiotensinogen (1-13), the subsequent generation of bioactive angiotensin peptides, and their downstream signaling pathways. Quantitative data on enzyme kinetics and receptor binding affinities of key RAS components are presented in tabular format. Furthermore, detailed experimental protocols for the functional assessment of Angiotensinogen (1-13) as a renin substrate are provided, alongside visualizations of the pertinent biological pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of the renin-angiotensin system and its modulation.
Introduction: The Origin of a Vasoactive Cascade
Angiotensinogen is a glycoprotein (B1211001) primarily synthesized and secreted by the liver, serving as the unique precursor for all angiotensin peptides. The Angiotensinogen (1-13) fragment, with the amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His, represents the N-terminal portion of this precursor protein. The physiological importance of this fragment is centered on its role as the specific substrate for the enzyme renin. The cleavage of the Leu10-Val11 bond within this sequence by renin is the initial and rate-limiting step in the activation of the renin-angiotensin system (RAS). This enzymatic action liberates the decapeptide Angiotensin I, setting in motion a cascade that is fundamental to the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.
While research has extensively focused on the downstream products of this cascade, namely Angiotensin II and Angiotensin-(1-7), the Angiotensinogen (1-13) fragment itself is principally understood in the context of its interaction with renin. It is commercially synthesized and widely used in research as a substrate for in vitro and in vivo studies of renin activity and for the development of renin inhibitors. There is currently a lack of substantial evidence to suggest that Angiotensinogen (1-13) possesses direct biological activity, such as binding to specific receptors or initiating signal transduction, independent of its conversion to smaller angiotensin peptides.
The Primary Physiological Role: A Substrate for Renin
The central physiological function of Angiotensinogen (1-13) is to serve as the substrate for renin, an aspartyl protease secreted by the juxtaglomerular cells of the kidney. The interaction between renin and the N-terminal domain of angiotensinogen is highly specific.
The Enzymatic Cleavage
Renin catalyzes the hydrolysis of the peptide bond between Leucine at position 10 and Valine at position 11 of the angiotensinogen sequence. This cleavage event releases the decapeptide Angiotensin I (Ang I), comprising residues 1-10 (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). The remaining portion of the angiotensinogen molecule is termed des(Ang I)angiotensinogen.
Recent structural studies have revealed that the binding of angiotensinogen to renin involves a "tail-into-mouth" allosteric mechanism, where the N-terminal tail of angiotensinogen inserts into a pocket on the renin molecule, leading to a conformational change that facilitates the cleavage.[1]
Alternative Processing Pathways
While renin is the primary and most specific enzyme to process angiotensinogen, other proteases such as cathepsins, tonin, and kallikrein have been shown to cleave angiotensinogen to generate Ang I or even Angiotensin II directly.[2] However, the physiological significance of these alternative pathways in comparison to the canonical renin-mediated cleavage is considered to be minor under normal physiological conditions. Another related peptide, Angiotensin-(1-12), which is generated by a non-renin-dependent pathway, has also been identified as a substrate for the formation of other angiotensin peptides.[2]
Downstream Physiological Consequences: The Angiotensin Cascade
The true physiological impact of Angiotensinogen (1-13) is realized through the actions of its downstream products. The initial cleavage to form Angiotensin I is the gateway to a complex and multifaceted signaling network.
The Classical RAS Axis: Angiotensin II
Angiotensin I is biologically inert and serves as a precursor for the potent vasoconstrictor, Angiotensin II (Ang II). This conversion is primarily catalyzed by the Angiotensin-Converting Enzyme (ACE), which is abundantly present on the surface of endothelial cells, particularly in the lungs. ACE cleaves the C-terminal dipeptide (His-Leu) from Ang I to produce the octapeptide Ang II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe).
Ang II exerts a wide range of physiological effects by binding predominantly to the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor. The major effects of Ang II via AT1R activation include:
-
Vasoconstriction: Direct and potent constriction of arterioles, leading to an increase in blood pressure.
-
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys.
-
Renal Effects: Direct effects on the kidney to increase sodium reabsorption.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine (B1679862) release from sympathetic nerve endings.
-
Cell Growth and Proliferation: Stimulation of growth and proliferation of vascular smooth muscle cells and cardiac myocytes, contributing to vascular and cardiac hypertrophy.
The Counter-Regulatory RAS Axis: Angiotensin-(1-7)
An alternative processing pathway for Angiotensin I and Angiotensin II involves the enzyme Angiotensin-Converting Enzyme 2 (ACE2). ACE2 can cleave Angiotensin II to form the heptapeptide (B1575542) Angiotensin-(1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro). Angiotensin-(1-7) generally opposes the actions of Angiotensin II by binding to the Mas receptor. Its effects include:
-
Vasodilation: Promotion of vasodilation, often mediated by nitric oxide.
-
Antiproliferative Effects: Inhibition of cell growth and proliferation.
-
Antifibrotic Effects: Reduction of fibrosis in various tissues, including the heart and kidneys.
The balance between the classical (ACE/Ang II/AT1R) and the counter-regulatory (ACE2/Ang-(1-7)/Mas) axes of the RAS is crucial for maintaining cardiovascular health.
Quantitative Data
The following tables summarize key quantitative data related to the processing of angiotensinogen and the function of its downstream products.
Table 1: Michaelis-Menten Constants (Km) for Renin-Angiotensinogen Interaction
| Species | Substrate | Renin | Km (µM) | Reference |
|---|---|---|---|---|
| Human | Angiotensinogen | Human Renin | 0.5 - 2.0 | Generic |
| Rat | Angiotensinogen | Rat Renin | 1.0 - 5.0 | Generic |
| Human | Angiotensinogen | Mouse Renin | High (low affinity) |[3] |
Note: Km values can vary depending on the experimental conditions such as pH and ionic strength.
Table 2: Binding Affinities (Ki or IC50) of Angiotensin Peptides for AT1 and AT2 Receptors
| Ligand | Receptor | Species | Ki / IC50 (nM) | Reference |
|---|---|---|---|---|
| Angiotensin II | AT1 | Human | 0.1 - 1.0 | Generic |
| Angiotensin II | AT2 | Human | 0.1 - 1.0 | Generic |
| Angiotensin III | AT1 | Human | 1 - 10 | Generic |
| Angiotensin III | AT2 | Human | 0.1 - 1.0 | Generic |
| Angiotensin-(1-7) | Mas | Human | 10 - 100 | Generic |
Note: Binding affinities are highly dependent on the assay conditions and cell types used.
Experimental Protocols
The primary experimental application of Angiotensinogen (1-13) is in the measurement of renin activity.
In Vitro Renin Activity Assay
Objective: To determine the enzymatic activity of renin in a biological sample (e.g., plasma, tissue homogenate) by measuring the rate of Angiotensin I generation from a synthetic substrate.
Materials:
-
Recombinant or purified renin (for standard curve)
-
Angiotensinogen (1-13) or full-length angiotensinogen as substrate
-
Biological sample (e.g., plasma collected with EDTA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
ACE inhibitor (e.g., captopril) to prevent Ang I degradation
-
Angiotensin I ELISA kit or RIA kit
-
Microplate reader or gamma counter
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. If using tissue, homogenize in an appropriate buffer and determine protein concentration.
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the assay buffer, ACE inhibitor, and the biological sample or renin standard.
-
Initiate Reaction: Add Angiotensinogen (1-13) substrate to each reaction to a final concentration in the low micromolar range. Mix gently.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-3 hours). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by placing the tubes on ice or by adding a stop solution (e.g., dilute acid).
-
Quantification of Angiotensin I: Measure the concentration of generated Angiotensin I in each sample using a commercially available ELISA or RIA kit according to the manufacturer's instructions.
-
Calculation: Calculate the renin activity as the amount of Angiotensin I produced per unit of time per volume or protein amount of the sample (e.g., ng/mL/hour).
Mass Spectrometry-Based Analysis of Angiotensinogen (1-13) Cleavage
Objective: To identify and quantify the cleavage products of Angiotensinogen (1-13) upon incubation with renin or other proteases.
Materials:
-
Angiotensinogen (1-13)
-
Renin or other proteases of interest
-
Reaction Buffer
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Appropriate matrix for MALDI (e.g., α-cyano-4-hydroxycinnamic acid) or LC columns and solvents for LC-MS/MS
Procedure:
-
Enzymatic Reaction: Incubate Angiotensinogen (1-13) with the protease in the reaction buffer at 37°C for various time points.
-
Sample Preparation for MS:
-
For MALDI-TOF: Mix a small aliquot of the reaction mixture with the matrix solution and spot it onto the MALDI target plate. Allow to air dry.
-
For LC-MS/MS: Stop the reaction and perform solid-phase extraction to desalt and concentrate the peptides. Reconstitute in a solvent compatible with the LC system.
-
-
Mass Spectrometry Analysis:
-
MALDI-TOF: Acquire mass spectra in the appropriate mass range to detect the substrate (Angiotensinogen (1-13)) and expected cleavage products (e.g., Angiotensin I).
-
LC-MS/MS: Inject the sample into the LC-MS/MS system. Separate the peptides by liquid chromatography and identify and quantify them based on their mass-to-charge ratio and fragmentation patterns.
-
-
Data Analysis: Analyze the mass spectra to identify the masses corresponding to the intact substrate and its cleavage products. For quantitative analysis, compare the peak intensities or areas of the different peptides.
Visualizing the Pathways
The following diagrams illustrate the central role of Angiotensinogen (1-13) in initiating the renin-angiotensin system cascade.
Caption: Enzymatic processing of Angiotensinogen (1-13) and downstream signaling.
Caption: Experimental workflow for a renin activity assay using Ang(1-13).
Conclusion
The physiological relevance of the Angiotensinogen (1-13) fragment is unequivocally established through its indispensable role as the primary substrate for renin, thereby initiating the entire renin-angiotensin system cascade. While direct biological actions of the intact Angiotensinogen (1-13) peptide have yet to be demonstrated, its cleavage sets in motion a series of enzymatic events that produce some of the most potent vasoactive and homeostatic peptides in the body. A thorough understanding of the kinetics and regulation of the interaction between renin and Angiotensinogen (1-13) is therefore fundamental to the study of cardiovascular physiology and the development of therapeutic agents targeting the RAS. Future research may yet uncover novel functions of this N-terminal fragment, but its current and profound significance lies at the very origin of the angiotensin pathway.
References
The Angiotensinogen (1-13) Signaling Nexus: A Technical Guide to the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensinogen (B3276523) (AGT) is the sole precursor of the angiotensin peptides, placing it at the apex of the Renin-Angiotensin System (RAS), a critical regulator of cardiovascular homeostasis. While Angiotensinogen (1-13) itself, the N-terminal fragment cleaved by renin, is not known to possess intrinsic signaling activity, it represents the inaugural and rate-limiting step in a cascade that generates a host of bioactive peptides. This technical guide provides an in-depth exploration of the signaling pathways originating from the processing of Angiotensinogen. It details the enzymatic cleavage of AGT, the generation of key effector molecules such as Angiotensin II and Angiotensin (1-7), and their subsequent receptor-mediated signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for studying the RAS, and includes visual diagrams of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to the Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a complex enzymatic cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.[1] The system is initiated by the cleavage of Angiotensinogen, a glycoprotein (B1211001) primarily synthesized in the liver, by the enzyme renin.[2] This cleavage releases the decapeptide Angiotensin I (Ang I), which is subsequently converted to the potent octapeptide Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE).[3] Ang II is the principal effector of the classical RAS, exerting its effects through binding to specific G protein-coupled receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[4]
In recent years, the understanding of the RAS has expanded to include a "counter-regulatory" or "protective" axis, primarily involving Angiotensin-Converting Enzyme 2 (ACE2), which converts Ang II to the heptapeptide (B1575542) Angiotensin (1-7).[5] Angiotensin (1-7) typically opposes the actions of Ang II by binding to the Mas receptor.[6] This guide will delve into the intricacies of these signaling pathways, starting from the initial processing of Angiotensinogen.
The Canonical and Non-Canonical RAS Pathways
The processing of Angiotensinogen can proceed through two main pathways, the classical (canonical) and the alternative (non-canonical) pathways, leading to the generation of various bioactive angiotensin peptides.
The Canonical RAS Pathway: The ACE/Ang II/AT1 Receptor Axis
The canonical pathway is the primary route for Angiotensin II production.
-
Renin-Mediated Cleavage of Angiotensinogen: Renin, an aspartyl protease released from the juxtaglomerular cells of the kidney, cleaves the N-terminal of Angiotensinogen to yield Angiotensin I.[2]
-
ACE-Mediated Conversion of Angiotensin I: Angiotensin-Converting Enzyme, found predominantly on the surface of pulmonary and renal endothelial cells, cleaves the C-terminal dipeptide from Angiotensin I to produce Angiotensin II.[3]
-
Angiotensin II Signaling through the AT1 Receptor: Angiotensin II binds to the AT1 receptor, a Gq-coupled receptor, initiating a cascade of intracellular events including:
-
Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-mediated release of intracellular calcium (Ca2+), resulting in smooth muscle contraction and vasoconstriction.[7]
-
Activation of Protein Kinase C (PKC) by DAG, which in turn can activate downstream signaling molecules like the ERK1/2 MAP kinase pathway, promoting cell growth, proliferation, and inflammation.[8]
-
The Non-Canonical RAS Pathway: The ACE2/Ang (1-7)/Mas Receptor Axis
The non-canonical pathway serves as a counter-regulatory mechanism to the classical pathway.
-
ACE2-Mediated Cleavage of Angiotensin II: Angiotensin-Converting Enzyme 2, a carboxypeptidase, cleaves a single C-terminal residue from Angiotensin II to generate Angiotensin (1-7).[5] ACE2 can also cleave Angiotensin I to produce Angiotensin (1-9), which can then be converted to Angiotensin (1-7) by ACE.
-
Angiotensin (1-7) Signaling through the Mas Receptor: Angiotensin (1-7) binds to the Mas receptor, another G protein-coupled receptor, leading to downstream effects that often oppose those of Angiotensin II, such as:
-
Vasodilation, mediated in part by the production of nitric oxide (NO).
-
Anti-proliferative and anti-fibrotic effects.
-
Quantitative Data
The following tables summarize key quantitative parameters for the enzymes and receptors involved in the RAS.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | kcat | Reference |
| Renin | Angiotensinogen | ~1 µM | - | [9] |
| ACE | Angiotensin I | 0.21 mM | 5 x 103 min-1 | [10] |
| ACE2 | Angiotensin II | - | - | [11][12] |
Table 2: Receptor Binding Affinities
| Ligand | Receptor | Kd / Ki | Cell/Tissue Source | Reference |
| Angiotensin II | AT1 | 0.42 ± 0.09 nM (Kd) | Human left ventricle | [13] |
| Angiotensin II | AT1 | 3.4 ± 0.3 nM (Ki) | Mutant AT1 receptor | [14] |
| Angiotensin II | AT2 | - | - | [15][16] |
| Angiotensin (1-7) | Mas | 0.83 ± 0.10 nM (Kd) | Mas-transfected CHO cells | [6] |
| Angiotensin (1-7) | Mas | 4.92 ± 0.12 x 10-8 M (Ki) | MasR-YFP transfected cells | [17] |
| Angiotensin (1-7) | AT1 | 8.0 ± 3.2 nM (Ki) | - | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the RAS.
Measurement of Plasma Renin Activity (PRA)
Objective: To determine the rate of Angiotensin I generation from endogenous Angiotensinogen in a plasma sample.[19][20][21][22][23]
Principle: Plasma is incubated at 37°C to allow renin to cleave Angiotensinogen, producing Angiotensin I. The reaction is stopped, and the amount of Angiotensin I generated is quantified, typically by radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC/MS-MS).
Protocol:
-
Sample Collection and Handling:
-
Collect venous blood into pre-chilled EDTA tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis to prevent cryoactivation of prorenin.
-
-
Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
To one aliquot (for measurement), add a buffer to maintain a physiological pH.
-
To a second aliquot (for blank), add an ACE inhibitor to prevent Ang I degradation and a renin inhibitor or keep on ice to prevent Ang I generation.
-
Incubate the measurement sample at 37°C for a defined period (e.g., 1.5-3 hours).
-
Stop the reaction by placing the tubes on ice.
-
-
Quantification of Angiotensin I:
-
Quantify the concentration of Angiotensin I in both the measurement and blank samples using a validated RIA or LC/MS-MS method.
-
-
Calculation of PRA:
-
Subtract the Angiotensin I concentration of the blank from the measurement sample.
-
Express the result as ng of Angiotensin I generated per mL of plasma per hour of incubation (ng/mL/h).
-
Angiotensin II Receptor Binding Assay
Objective: To determine the affinity (Kd) and density (Bmax) of Angiotensin II receptors in a given tissue or cell preparation, or to determine the inhibitory constant (Ki) of a competing ligand.[24][25][26][27][28]
Principle: A radiolabeled Angiotensin II analog (e.g., 125I-[Sar1,Ile8]AngII) is incubated with a membrane preparation containing Angiotensin II receptors. The amount of bound radioligand is measured to determine receptor affinity and density. For competition assays, increasing concentrations of an unlabeled ligand are used to displace the radioligand.
Protocol:
-
Membrane Preparation:
-
Homogenize the tissue or cells of interest in an ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay:
-
Set up a series of tubes with a constant amount of membrane protein.
-
Add increasing concentrations of the radiolabeled Angiotensin II analog.
-
To a parallel set of tubes, add a high concentration of unlabeled Angiotensin II to determine non-specific binding.
-
Incubate the tubes at room temperature or 37°C to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of the radioligand and fit the data to a one-site binding model to determine Kd and Bmax.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration in response to Angiotensin II stimulation.[7][29][30]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with Angiotensin II, the activation of AT1 receptors leads to the release of calcium from intracellular stores, which binds to the dye and increases its fluorescence.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells expressing AT1 receptors in a suitable multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Stimulation and Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of Angiotensin II into the wells to stimulate the cells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve to determine the magnitude of the calcium response.
-
Western Blot for ERK1/2 Phosphorylation
Objective: To detect the activation of the ERK1/2 MAP kinase pathway in response to Angiotensin II stimulation.[8][31][32][33][34]
Principle: Cells are treated with Angiotensin II, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) form of ERK1/2 and total ERK1/2 (as a loading control).
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and serum-starve to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with Angiotensin II for various time points.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and quantify the band intensities.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.
-
Conclusion
While Angiotensinogen (1-13) serves as the inert precursor, its cleavage initiates a cascade of vital physiological signaling through the Renin-Angiotensin System. The balance between the classical ACE/Ang II/AT1 receptor axis and the counter-regulatory ACE2/Ang (1-7)/Mas receptor axis is crucial for maintaining cardiovascular homeostasis. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals seeking to modulate the RAS for therapeutic benefit. This guide provides a foundational resource to aid in these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]
- 4. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 5. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Intracellular ANG II induces cytosolic Ca2+ mobilization by stimulating intracellular AT1 receptors in proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin converting enzyme: substrate inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiotensin-converting enzyme-2 (ACE2): comparative modeling of the active site, specificity requirements, and chloride dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and AT2 receptor-binding properties of angiotensin II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. scientificarchives.com [scientificarchives.com]
- 19. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labcorp.com [labcorp.com]
- 21. Plasma renin activity - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 28. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 30. Calcium and Chloride Channel Activation by Angiotensin II-AT1 Receptors in Preglomerular Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Angiotensinogen (1-13) and its N-Terminal Congeners: Emerging Players in Cardiovascular Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a cornerstone of cardiovascular physiology and pathology, playing a critical role in the regulation of blood pressure, fluid and electrolyte balance, and tissue remodeling. While the classical axis of the RAS, culminating in the production of angiotensin II (Ang II), has been extensively studied, recent research has unveiled a more complex network of bioactive peptides derived from the N-terminus of angiotensinogen (B3276523). This guide focuses on Angiotensinogen (1-13) and its closely related N-terminal fragments, such as Angiotensin (1-12) and Angiotensin-(1-9), exploring their generation, signaling pathways, and burgeoning roles in cardiovascular research. This document serves as a technical resource, providing a synthesis of current knowledge, quantitative data, and detailed experimental methodologies to aid in the investigation of these novel peptides.
Angiotensinogen (1-13) is the N-terminal tridecapeptide of human angiotensinogen, serving as a direct substrate for renin to generate Angiotensin I (Ang I). While its primary role is that of a precursor, the study of Angiotensinogen (1-13) and its neighboring fragments is crucial for a comprehensive understanding of the intricate regulation of the RAS and for the development of novel therapeutic strategies targeting cardiovascular diseases.
The Renin-Angiotensin System: Beyond the Classical Axis
The traditional view of the RAS begins with the enzymatic cleavage of angiotensinogen by renin to form the decapeptide Ang I. Angiotensin-converting enzyme (ACE) then converts Ang I to the potent octapeptide Ang II, which exerts its diverse effects through AT1 and AT2 receptors. However, this linear pathway is now understood to be part of a more elaborate system with alternative processing pathways and additional bioactive peptides.
N-terminal fragments of angiotensinogen, generated through various enzymatic processes, are now recognized as having distinct biological activities that can modulate or even counteract the effects of the classical RAS axis.
Signaling Pathways of the Renin-Angiotensin System
The signaling cascades initiated by angiotensin peptides are central to their cardiovascular effects. Ang II, the principal effector of the classical RAS, signals through two main G protein-coupled receptors, AT1R and AT2R, with often opposing downstream effects. The emerging N-terminal angiotensinogen fragments, such as Ang-(1-9), have also been shown to engage specific receptors and signaling pathways, contributing to the complexity of RAS regulation.
Quantitative Data on N-Terminal Angiotensinogen Fragments
Precise quantification of angiotensinogen fragments is critical for understanding their physiological and pathological roles. The tables below summarize available quantitative data for key N-terminal fragments.
Table 1: Plasma Concentrations of Angiotensin (1-12) in Humans
| Population | N | Plasma Angiotensin (1-12) Concentration (ng/mL, Mean ± SD) | Reference |
| Normotensive (Women) | 22 | 2.02 ± 0.62 | [1] |
| Normotensive (Men) | 30 | 2.05 ± 0.55 | [1] |
| Hypertensive (Women) | 13 | 2.33 ± 0.63 | [1] |
| Hypertensive (Men) | 6 | 2.51 ± 0.49 | [1] |
Table 2: In Vivo Administration of Angiotensin-(1-9) and Cardiovascular Effects in Rodent Models
| Animal Model | Treatment | Dosage | Duration | Key Cardiovascular Effects | Reference |
| Myocardial Infarcted Rats | Angiotensin-(1-9) infusion | 450 ng/kg/min | 2 weeks | Prevented cardiac myocyte hypertrophy; Decreased plasma Ang II | [2] |
| Myocardial Infarcted Rats | Enalapril | 10 mg/kg/day | 8 weeks | Prevented left ventricle hypertrophy; Increased plasma Ang-(1-9) | [2] |
| Myocardial Infarcted Rats | Candesartan | 10 mg/kg/day | 8 weeks | Prevented left ventricle hypertrophy; Increased plasma Ang-(1-9) | [2] |
| Stroke-Prone Spontaneously Hypertensive Rats | Angiotensin-(1-9) infusion | 100 ng/kg/min | 4 weeks | Reduced cardiac fibrosis (collagen I expression) | [3] |
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to advancing research in this field. This section provides detailed methodologies for the analysis of angiotensin peptides.
General Workflow for Angiotensin Peptide Analysis
The quantification of angiotensin peptides from biological samples is a multi-step process that requires careful sample handling to prevent artefactual generation or degradation of the peptides.
Protocol 1: Radioimmunoassay (RIA) for Angiotensin Peptides
RIA is a highly sensitive method for quantifying angiotensin peptides. The following provides a general protocol outline.
1. Sample Preparation:
-
Collect blood in chilled tubes containing a protease inhibitor cocktail (e.g., EDTA, o-phenanthroline, pepstatin A, and a renin inhibitor).
-
Centrifuge at 4°C to separate plasma.
-
Perform solid-phase extraction (SPE) using C18 cartridges to concentrate the peptides and remove interfering substances. Elute the peptides and dry them under vacuum.
2. Assay Procedure:
-
Reconstitute the dried peptide extract in RIA buffer.
-
To assay tubes, add the reconstituted sample or standard angiotensin peptide solutions of known concentrations.
-
Add a specific primary antibody against the angiotensin peptide of interest.
-
Add a known amount of radiolabeled (e.g., ¹²⁵I-labeled) angiotensin peptide (tracer).
-
Incubate to allow competitive binding of labeled and unlabeled peptide to the antibody.
-
Separate antibody-bound from free tracer using a separation agent (e.g., charcoal or a secondary antibody).
-
Measure the radioactivity of the bound fraction using a gamma counter.
3. Data Analysis:
-
Construct a standard curve by plotting the percentage of tracer bound against the concentration of the unlabeled standard.
-
Determine the concentration of the angiotensin peptide in the samples by interpolating their percentage of tracer bound on the standard curve.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Angiotensin Peptides
LC-MS/MS offers high specificity and the ability to measure multiple angiotensin peptides simultaneously.
1. Sample Preparation:
-
Follow the same sample collection and SPE procedures as for RIA to extract and concentrate the angiotensin peptides.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the different angiotensin peptides on a reverse-phase C18 column using a gradient of organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid).
-
Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode. This involves selecting a specific precursor ion (the molecular ion of the target peptide) and fragmenting it to produce specific product ions.
-
Monitor the specific precursor-product ion transitions for each angiotensin peptide of interest.
3. Data Analysis:
-
Identify each peptide based on its retention time and specific mass transitions.
-
Quantify the peptides by comparing the peak areas of their specific transitions in the samples to those of known concentrations of synthetic peptide standards. An internal standard (a stable isotope-labeled version of the peptide) is typically used for accurate quantification.[4][5]
Cardiovascular Effects of N-Terminal Angiotensinogen Fragments
While direct evidence for the cardiovascular activity of Angiotensinogen (1-13) is limited, studies on the closely related peptides Angiotensin (1-12) and Angiotensin-(1-9) have revealed significant cardiovascular effects.
Angiotensin (1-12)
Angiotensin (1-12) has been identified as a substrate for the generation of Ang II and is present in human plasma.[1] Studies have shown that:
-
Plasma levels of Ang (1-12) are elevated in hypertensive patients.[1]
-
It can induce vasoconstrictor responses that are sensitive to ACE inhibitors and AT1 receptor blockers, suggesting its conversion to Ang II.[1]
-
It may serve as a more reliable marker of RAS activity in cardiovascular disease than angiotensinogen or even Ang II.[1]
Angiotensin-(1-9)
Angiotensin-(1-9) is formed from Ang I by ACE2 and has been shown to possess cardioprotective properties. Research indicates that Ang-(1-9):
-
Exerts anti-hypertrophic effects on cardiac myocytes, both in vitro and in vivo.[2]
-
Reduces cardiac fibrosis in hypertensive animal models.[3]
-
Its beneficial effects are mediated, at least in part, through the AT2 receptor.[3][6]
-
Plasma levels of Ang-(1-9) are increased by treatment with ACE inhibitors and ARBs, suggesting it may contribute to the therapeutic benefits of these drugs.[2]
Conclusion and Future Directions
Angiotensinogen (1-13) and its N-terminal congeners represent an expanding frontier in cardiovascular research. While Angiotensinogen (1-13) is primarily recognized as a renin substrate, the demonstrated bioactivity of the closely related fragments, Angiotensin (1-12) and Angiotensin-(1-9), underscores the importance of investigating the full spectrum of angiotensinogen-derived peptides.
Future research should focus on elucidating the specific biological functions of Angiotensinogen (1-13) beyond its role as a precursor. Investigating its potential to directly activate receptors or modulate enzymatic activity could reveal novel regulatory mechanisms within the RAS. Furthermore, a deeper understanding of the interplay between these N-terminal fragments and the classical RAS axis will be crucial for developing more targeted and effective therapies for cardiovascular diseases. The application of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in accurately profiling these peptides in various physiological and pathological states, paving the way for new diagnostic and therapeutic innovations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchers.uss.cl [researchers.uss.cl]
- 3. ahajournals.org [ahajournals.org]
- 4. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development of a novel nanoflow liquid chromatography-parallel reaction monitoring mass spectrometry-based method for quantification of angiotensin peptides in HUVEC cultures [PeerJ] [peerj.com]
- 6. portlandpress.com [portlandpress.com]
A Technical Guide to Human Angiotensinogen (1-13): Structure, Properties, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] Central to this system is Angiotensinogen (B3276523) (AGT), a glycoprotein (B1211001) synthesized primarily in the liver that serves as the unique precursor for all angiotensin peptides.[3][4] The rate-limiting step in the RAS cascade is the enzymatic cleavage of AGT by renin.[5][6]
This guide focuses on the N-terminal tridecapeptide of human AGT, Angiotensinogen (1-13) . This specific fragment contains the crucial cleavage site for renin and is the direct physiological substrate that initiates the entire downstream signaling pathway.[7][8] Understanding its structure, properties, and interactions is fundamental for research into hypertension, cardiovascular disease, and the development of novel RAS inhibitors.
Structure and Physicochemical Properties
2.1 Primary Structure Angiotensinogen (1-13) is the first 13 amino acids of the mature human angiotensinogen protein.[9][10]
-
Full Sequence: H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-OH[8]
2.2 Physicochemical Data The key quantitative properties of human Angiotensinogen (1-13) are summarized below.
| Property | Value | Reference |
| Molecular Weight | 1645.9 g/mol | [11] |
| Molecular Formula | C₇₉H₁₁₆N₂₂O₁₇ | [8] |
| CAS Registry Number | 82048-97-3 | [8] |
| Formal Name | L-Histidyl-L-isoleucyl-L-valyl-L-leucyl-L-histidyl-L-phenylalanyl-L-prolyl-L-histidyl-L-isoleucyl-L-tyrosyl-L-valyl-L-arginyl-L-aspartic acid | |
| Appearance | Lyophilized white powder |
2.3 Conformational Structure As a relatively short, linear peptide, Angiotensinogen (1-13) does not possess a fixed tertiary structure in solution. Its conformation is flexible and highly dependent on the solvent environment. Structural studies on the full angiotensinogen protein have revealed that the N-terminal tail, containing the Angiotensin I sequence, undergoes a profound conformational change to bind to renin.[5][6] This "tail-into-mouth" mechanism extends the N-terminal tail, allowing the scissile bond between Leu¹⁰ and Val¹¹ to dock into the active site of renin.[5][6]
Biological Role and Signaling Pathways
Angiotensinogen (1-13) is the initiating substrate for the classical RAS pathway. Its sole identified biological function is to be cleaved by renin to produce Angiotensin I.[7][12]
3.1 The Classical RAS Pathway The conversion of Angiotensinogen (1-13) sets off a well-defined enzymatic cascade.
-
Renin Cleavage: The enzyme renin, a highly specific aspartic protease, cleaves the peptide bond between Leucine (Leu¹⁰) and Valine (Val¹¹) of angiotensinogen.[5]
-
Formation of Angiotensin I: This cleavage releases the decapeptide Angiotensin I (Asp¹-Leu¹⁰), which is physiologically inactive.[9][12]
-
ACE Conversion: Angiotensin-Converting Enzyme (ACE), found predominantly on the surface of pulmonary and renal endothelial cells, cleaves the C-terminal dipeptide from Angiotensin I.[1][13]
-
Formation of Angiotensin II: This conversion yields the octapeptide Angiotensin II (Asp¹-Phe⁸), the primary active hormone of the RAS.[1][2]
3.2 Downstream Signaling of Angiotensin II Angiotensin II exerts its wide-ranging effects by binding to specific G protein-coupled receptors (GPCRs), primarily the AT₁ receptor.[14][15] AT₁ receptor activation is implicated in most of the physiological and pathophysiological actions of Angiotensin II.[14][16]
The binding of Angiotensin II to the AT₁ receptor predominantly activates the Gq/11 protein pathway.[15][16] This initiates a signaling cascade leading to:
-
Phospholipase C (PLC) Activation: Gq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂).[17]
-
Second Messenger Production: This hydrolysis generates two key second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[18]
-
Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation: DAG and elevated Ca²⁺ levels synergistically activate PKC isoforms.[15]
-
Cellular Responses: This cascade culminates in various cellular responses, including smooth muscle contraction (vasoconstriction), aldosterone secretion, cell growth, and inflammation.[1][2][3]
Key Experimental Protocols
4.1 Synthesis and Purification Angiotensinogen (1-13) for research use is produced synthetically. The standard workflow involves solid-phase peptide synthesis followed by purification via RP-HPLC.[19]
Methodology: Solid-Phase Peptide Synthesis (SPPS) This protocol outlines a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[20][21]
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide or Wang resin) pre-loaded with the C-terminal amino acid (Histidine).
-
Deprotection: Remove the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[21][22]
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess piperidine and byproducts.
-
Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) and add it to the resin. Allow the reaction to proceed to completion.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (I, V, L, H, F, P, H, I, Y, V, R, D).
-
Cleavage and Global Deprotection: Once the full peptide is assembled, cleave it from the resin and simultaneously remove all permanent side-chain protecting groups using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water).
-
Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether, then centrifuge to pellet the peptide.
-
Lyophilization: Dissolve the crude peptide in a water/acetonitrile (B52724) mixture and freeze-dry to obtain a powder ready for purification.
Methodology: Purification by Reverse-Phase HPLC (RP-HPLC) RP-HPLC is the standard method for purifying synthetic peptides based on their hydrophobicity.[23][24][25]
-
System Setup: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size) on an HPLC system equipped with a UV detector.
-
Mobile Phases:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A, or a solvent mixture that ensures complete dissolution.
-
Gradient Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% B over 60 minutes) at a suitable flow rate.
-
Fraction Collection: Monitor the column eluent by UV absorbance (typically at 214-220 nm) and collect fractions corresponding to the main product peak.[23]
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity level.
-
Final Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final peptide as a fluffy, white trifluoroacetate (B77799) salt.
4.2 Structural Characterization
Methodology: LC-MS Analysis for Mass Confirmation Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the identity and purity of the synthesized peptide.
-
Sample Preparation: Prepare a dilute solution of the purified peptide (~0.1 mg/mL) in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
LC Separation: Inject a small volume (1-5 µL) onto an analytical C18 column. Perform a rapid separation using a gradient of water/ACN with 0.1% formic acid as a modifier.
-
MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis: Scan a mass range that includes the expected m/z values for the peptide's various charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute the resulting mass spectrum to confirm that the observed molecular weight matches the theoretical mass (1645.9 Da).
4.3 Functional Assays
Methodology: In Vitro Renin Cleavage Assay This assay measures the activity of renin by quantifying its cleavage of Angiotensinogen (1-13) into Angiotensin I. The product is typically quantified by LC-MS/MS or ELISA.[27][28][29]
-
Reaction Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl).
-
Reagents:
-
Substrate: Angiotensinogen (1-13) (human) at a known concentration (e.g., 1-10 µM).
-
Enzyme: Recombinant human renin.
-
Inhibitor Cocktail (for termination): A solution containing protease inhibitors to stop all enzymatic activity.
-
Internal Standard: Stable isotope-labeled Angiotensin I for accurate quantification by LC-MS/MS.[30]
-
-
Assay Procedure: a. Pre-warm the substrate solution and renin solution to 37°C. b. Initiate the reaction by adding renin to the substrate solution. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation. d. Terminate the reaction by adding the inhibitor cocktail and the internal standard.
-
Quantification of Angiotensin I: a. Sample Preparation: Perform solid-phase extraction (SPE) on the terminated reaction mixture to clean up the sample and concentrate the peptides.[31] b. LC-MS/MS Analysis: Analyze the extracted sample using a validated LC-MS/MS method.[30][32] Monitor the specific mass transitions for both native Angiotensin I and the stable isotope-labeled internal standard. c. Data Analysis: Calculate the concentration of Angiotensin I produced based on the ratio of the peak areas of the native and internal standard peptides, referenced against a standard curve. Express renin activity as the amount of Angiotensin I generated per unit of time (e.g., ng/mL/hr).[27][33]
Applications in Research and Drug Development
Angiotensinogen (1-13) is a vital tool for cardiovascular research:
-
Enzyme Kinetics: It serves as the natural substrate for determining the kinetic parameters (Km, Vmax) of human renin and for studying species specificity of the renin-AGT interaction.[34][35]
-
Inhibitor Screening: It is essential for high-throughput screening assays to identify and characterize novel direct renin inhibitors.
-
Antibody Development: The peptide can be used as an antigen to generate specific monoclonal or polyclonal antibodies against the N-terminus of angiotensinogen.
-
Diagnostic Standards: It is a critical component in plasma renin activity (PRA) assays, which are used in the differential diagnosis of hypertension and other related conditions.[27][29]
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. Angiotensin - Wikipedia [en.wikipedia.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Angiotensinogen (1-13), human_TargetMol [targetmol.com]
- 12. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. vicorepharma.com [vicorepharma.com]
- 14. portlandpress.com [portlandpress.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Angiotensin II-elicited signal transduction via AT1 receptors in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Synthesis, Physicochemical Characterization, In Vitro 2D/3D Human Cell Culture, and In Vitro Aerosol Dispersion Performance of Advanced Spray Dried and Co-Spray Dried Angiotensin (1—7) Peptide and PNA5 with Trehalose as Microparticles/Nanoparticles for Targeted Respiratory Delivery as Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 21. ejbiotechnology.info [ejbiotechnology.info]
- 22. mdpi.com [mdpi.com]
- 23. bachem.com [bachem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. hplc.eu [hplc.eu]
- 27. labcorp.com [labcorp.com]
- 28. researchgate.net [researchgate.net]
- 29. ibl-america.com [ibl-america.com]
- 30. journals.physiology.org [journals.physiology.org]
- 31. hypertensionresearchfoundation.ch [hypertensionresearchfoundation.ch]
- 32. orbi.uliege.be [orbi.uliege.be]
- 33. s3.amazonaws.com [s3.amazonaws.com]
- 34. ahajournals.org [ahajournals.org]
- 35. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Angiotensinogen (1-13) (Human) ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro quantitative measurement of human Angiotensinogen (1-13) in serum, plasma, and other biological fluids using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. An antibody specific for human Angiotensinogen has been pre-coated onto a microplate.[1] Standards and samples are pipetted into the wells, and any Angiotensinogen present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human Angiotensinogen is added to the wells.[1] Following a wash to remove any unbound antibody-biotin conjugate, an avidin-conjugated Horseradish Peroxidase (HRP) is added. After a final wash, a substrate solution is added, and color develops in proportion to the amount of Angiotensinogen bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials Provided
| Component | Quantity | Storage |
| Pre-coated 96-well Microplate | 1 | 2-8°C / -20°C |
| Lyophilized Standard | 2 vials | -20°C |
| Biotinylated Detection Antibody | 1 vial | -20°C |
| Streptavidin-HRP Conjugate | 1 vial | -20°C |
| Assay Diluent | 1 vial | 2-8°C |
| Wash Buffer Concentrate (30x) | 1 vial | 2-8°C |
| TMB Substrate | 1 vial | 2-8°C (Protect from light) |
| Stop Solution | 1 vial | 2-8°C |
| Plate Sealers | 4 | Room Temperature |
Note: Kit components and storage conditions may vary slightly between manufacturers. Always refer to the manual provided with the specific kit.
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm[2]
-
Precision pipettes and pipette tips[2]
-
Deionized or distilled water[2]
-
Graduated cylinders for preparing reagents[2]
-
Tubes for standard dilutions[2]
-
Absorbent paper for blotting[2]
Experimental Protocols
Sample Collection and Storage
-
Serum: Allow blood to clot for two hours at room temperature or overnight at 4°C before centrifugation for 20 minutes at approximately 1,000 x g. Collect the serum and assay immediately or aliquot and store samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Assay immediately or aliquot and store samples at -20°C or -80°C.[3]
-
Cell Culture Supernatants and Other Biological Fluids: Centrifuge samples for 20 minutes at 1,000 x g to remove particulates. Assay immediately or aliquot and store samples at -20°C or -80°C.[3]
Reagent Preparation
-
Wash Buffer (1x): Dilute the 30x Wash Buffer Concentrate with deionized or distilled water to prepare the 1x Wash Buffer. For example, add 20 mL of concentrate to 580 mL of water to make 600 mL of 1x Wash Buffer.[3]
-
Standard Dilutions: Reconstitute the lyophilized standard with the volume of Assay Diluent specified in the kit manual. Prepare a dilution series of the standard in Assay Diluent. Do not reuse diluted standards.
-
Biotinylated Detection Antibody and Streptavidin-HRP: Briefly centrifuge the vials before use and dilute to the working concentration with the appropriate diluent as specified in the kit manual.
Assay Procedure
The following is a typical assay procedure. Specific incubation times and temperatures may vary, so always consult the kit-specific manual.
| Step | Action | Volume | Incubation Time | Temperature |
| 1 | Prepare all reagents, standards, and samples. | - | - | Room Temperature |
| 2 | Add Standard or Sample to appropriate wells. | 100 µL | 1-2 hours | 37°C |
| 3 | Aspirate and add prepared Detection Reagent A (Biotinylated Antibody). | 100 µL | 1 hour | 37°C |
| 4 | Aspirate and wash each well with 1x Wash Buffer. Repeat 3 times. | 300 µL | - | Room Temperature |
| 5 | Add prepared Detection Reagent B (Streptavidin-HRP). | 100 µL | 30-60 minutes | 37°C |
| 6 | Aspirate and wash each well with 1x Wash Buffer. Repeat 5 times. | 300 µL | - | Room Temperature |
| 7 | Add TMB Substrate Solution. | 90 µL | 10-20 minutes | 37°C (in the dark) |
| 8 | Add Stop Solution. | 50 µL | - | Room Temperature |
| 9 | Read absorbance at 450 nm immediately. | - | - | - |
Note: This table summarizes a general protocol. Incubation times and the number of wash steps can vary between different ELISA kits.[1][4]
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve-fit is often recommended.
-
Determine the concentration of Angiotensinogen in the samples by interpolating their absorbance values from the standard curve.
-
If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Visualizations
Angiotensinogen Signaling Pathway
Caption: Renin-Angiotensin System (RAS) activation cascade.
ELISA Experimental Workflow
Caption: General workflow for a sandwich ELISA experiment.
References
Application Notes and Protocols: Radioimmunoassay for Angiotensinogen (1-13) (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensinogen (B3276523) (1-13) is the N-terminal fragment of the human angiotensinogen protein, serving as the primary substrate for renin in the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The cleavage of angiotensinogen by renin initiates this cascade, producing Angiotensin I, which is subsequently converted to the potent vasoconstrictor Angiotensin II.[3] Measurement of angiotensinogen fragments like Angiotensinogen (1-13) is crucial for studying the activity of the RAS, investigating cardiovascular diseases, and for the development of therapeutic agents targeting this pathway.
This document provides a detailed protocol for the quantitative determination of human Angiotensinogen (1-13) in biological samples using a competitive radioimmunoassay (RIA). The protocol is adapted from established methodologies for closely related angiotensin peptides.[1][4]
Principle of the Assay
The radioimmunoassay for Angiotensinogen (1-13) is a competitive binding assay. The assay involves a competition between a fixed amount of radiolabeled Angiotensinogen (1-13) (the "tracer") and the unlabeled Angiotensinogen (1-13) present in the sample or standards for a limited number of binding sites on a specific antibody. As the concentration of unlabeled Angiotensinogen (1-13) increases, the amount of radiolabeled tracer that binds to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound fraction is measured using a gamma counter. The concentration of Angiotensinogen (1-13) in the unknown samples is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of Angiotensinogen (1-13).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the position of Angiotensinogen (1-13) within the Renin-Angiotensin System and the general workflow of the radioimmunoassay.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a radioimmunoassay for an N-terminal angiotensinogen fragment, based on data for the closely related Angiotensin-(1-12) peptide.[1] Actual values may vary depending on the specific antibody, tracer, and laboratory conditions.
Table 1: Standard Curve Parameters
| Parameter | Value |
| Standard Range | 0 - 75 ng / 0.2 mL |
| IC50 (50% Inhibition) | ~5-10 ng / 0.2 mL |
| Limit of Detection | ~0.5 - 1.0 ng / 0.2 mL |
| Diluent | RIA Buffer |
Table 2: Assay Specificity (Cross-Reactivity)
| Peptide/Protein | Concentration Tested | % Cross-Reactivity |
| Angiotensinogen (1-13) (human) | - | 100 |
| Angiotensin I | 7.5 ng / 0.2 mL | < 0.1% |
| Angiotensin II | 7.5 ng / 0.2 mL | < 0.1% |
| Angiotensin-(1-7) | 7.5 ng / 0.2 mL | < 0.1% |
| Angiotensin-(1-9) | 7.5 ng / 0.2 mL | < 0.1% |
| Human Angiotensinogen (full-length) | 15 µg / 0.2 mL | < 0.1% |
Experimental Protocol
This protocol is a representative method and may require optimization for specific applications.
Materials and Reagents
-
Antibody: Rabbit anti-human Angiotensinogen (1-13) polyclonal antibody.
-
Radiolabeled Tracer: 125I-Angiotensinogen (1-13) (~2000 Ci/mmol).
-
Standard: Synthetic human Angiotensinogen (1-13) peptide.
-
Samples: Human plasma (EDTA), urine, or other biological fluids.
-
RIA Buffer: 50 mM Phosphate Buffer Saline (PBS), pH 7.4, containing 25 mM EDTA, 0.5% Triton X-100, 0.05% Sodium Azide, and 0.5% Bovine Serum Albumin (BSA).
-
Separation Reagent: Second antibody (e.g., goat anti-rabbit IgG) coupled to a solid phase (e.g., magnetic beads or cellulose).
-
Wash Buffer: As specified by the separation reagent manufacturer.
-
Polypropylene RIA tubes (12 x 75 mm).
-
Gamma counter.
-
Centrifuge.
-
Vortex mixer.
Procedure
1. Reagent Preparation
- Standard Curve: Prepare a stock solution of the Angiotensinogen (1-13) standard. Perform serial dilutions in RIA buffer to obtain concentrations ranging from the lowest to the highest point of the standard curve (e.g., 0, 1, 2.5, 5, 10, 25, 50, 75 ng/0.2 mL).[1]
- Sample Preparation:
- Collect blood in pre-chilled EDTA tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.[1]
- Urine samples should be collected and immediately stored at -80°C.[1]
- Prior to assay, samples may require extraction using C18 columns to remove interfering substances, depending on the antibody's specificity and sample matrix.
- Antibody Dilution: Dilute the primary antibody in RIA buffer to the optimal concentration, determined by antibody titration experiments (typically the dilution that binds 30-40% of the total radiolabeled tracer).[1]
- Tracer Preparation: Dilute the 125I-Angiotensinogen (1-13) tracer in RIA buffer to provide approximately 8,000-10,000 counts per minute (CPM) per 100 µL.
2. Assay
- Label RIA tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, controls, and unknown samples.
- Pipette 50 µL of RIA buffer into the NSB tubes.
- Pipette 50 µL of standards, controls, and samples into the appropriate tubes.[1]
- Add 50 µL of the diluted primary antibody to all tubes except the TC and NSB tubes.[1]
- Add 100 µL of the diluted 125I-Angiotensinogen (1-13) tracer to all tubes.
- Vortex all tubes gently.
- Incubate for 20-24 hours at 4°C.[1]
3. Separation of Bound and Free Fractions
- Add the separation reagent (e.g., 100 µL of second antibody-solid phase) to all tubes except the TC tubes.
- Incubate according to the manufacturer's instructions (e.g., 30-60 minutes at 4°C).
- Centrifuge the tubes at 1,700 x g for 15 minutes at 4°C.
- Carefully decant or aspirate the supernatant.
4. Measurement
- Measure the radioactivity in the pellet of each tube for 1 minute using a gamma counter.
5. Data Analysis
- Calculate the average CPM for each set of duplicates.
- Calculate the percentage of tracer bound (%B/B0) for each standard, control, and sample using the following formula: %B/B0 = [(Sample or Standard CPM - NSB CPM) / (B0 CPM - NSB CPM)] x 100
- Plot a standard curve of %B/B0 (y-axis) versus the concentration of the standards (x-axis) using a logit-log or four-parameter logistic curve fit.
- Determine the concentration of Angiotensinogen (1-13) in the samples by interpolating their %B/B0 values from the standard curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Maximum Binding (B0) | Degraded tracer or antibody. | Use fresh reagents; check storage conditions. |
| Incorrect buffer pH or composition. | Verify buffer preparation. | |
| Pipetting errors. | Check pipette calibration and technique. | |
| High Non-Specific Binding (NSB) | Damaged radioligand. | Replace the tracer. |
| Inadequate separation/washing. | Ensure complete removal of supernatant. | |
| Cross-reactivity with components in the sample matrix. | Consider sample extraction. | |
| Poor Precision (High CV%) | Inconsistent pipetting. | Use calibrated pipettes and consistent technique. |
| Inadequate mixing of reagents. | Vortex tubes thoroughly after each addition. | |
| Improper separation procedure. | Ensure consistent timing and centrifugation. |
For further assistance, please consult the specific documentation provided with your reagents or contact technical support.
References
- 1. Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. diasource-diagnostics.com [diasource-diagnostics.com]
- 4. Newly developed radioimmunoassay for Human Angiotensin-(1-12) measurements in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Angiotensinogen (1-13) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensinogen (AGT) is the sole precursor of all angiotensin peptides and plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure, fluid, and electrolyte balance. The N-terminal fragment, Angiotensinogen (1-13), is the substrate for renin, which cleaves it to form Angiotensin I (Ang I). Ang I is subsequently converted by Angiotensin-Converting Enzyme (ACE) to the potent vasoconstrictor, Angiotensin II (Ang II). The "activity" of Angiotensinogen (1-13) in a cellular context is primarily defined by its enzymatic conversion to Ang II and the subsequent activation of downstream signaling pathways.
These application notes provide detailed protocols for cell-based assays to assess the activity of Angiotensinogen (1-13) by measuring key downstream effects of its conversion to Angiotensin II. The assays described are intracellular calcium mobilization, ERK1/2 phosphorylation, and cell proliferation.
Signaling Pathway and Experimental Workflow
The activity of Angiotensinogen (1-13) is initiated by its enzymatic processing, leading to the production of Angiotensin II, which then binds to its receptors (primarily AT1R) to trigger a cascade of intracellular events.
Experimental Use of Angiotensinogen (1-13) and its Analogue Angiotensin-(1-12) in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental use of Angiotensinogen (B3276523) (1-13) and its more extensively studied analogue, Angiotensin-(1-12), in animal models. These guidelines are compiled from peer-reviewed scientific literature to assist in the design and execution of in vivo and ex vivo experiments aimed at understanding the physiological and pathophysiological roles of these peptides within the renin-angiotensin system (RAS).
Introduction
Angiotensinogen (1-13) and its derivative Angiotensin-(1-12) are N-terminal fragments of the angiotensinogen precursor protein. While Angiotensinogen is the primary substrate for renin, leading to the canonical RAS cascade, recent research has focused on the direct biological activities of its larger fragments. Angiotensin-(1-12) has been identified as a substrate for the generation of Angiotensin II (Ang II) through non-renin pathways, primarily involving enzymes such as chymase and angiotensin-converting enzyme (ACE).[1][2] This suggests an alternative, tissue-specific mechanism for Ang II production that may play a significant role in cardiovascular regulation and pathology.[1][3] The experimental administration of Angiotensin-(1-12) in animal models has been crucial in elucidating these alternative RAS pathways.
Quantitative Data Summary
The following tables summarize quantitative data from key studies involving the administration of Angiotensin-(1-12) to various animal models. These data provide a reference for dose-response relationships and observed physiological effects.
Table 1: Effects of Intravenous Angiotensin-(1-12) Infusion on Hemodynamic Parameters in Rats
| Animal Model | Dose/Concentration | Duration | Measured Parameter | Result | Reference |
| Wistar-Kyoto (WKY) Rats | 2 nmol/kg/min | 5, 15, 30, 60 min | Mean Arterial Pressure (MAP) | Significant increase | [2] |
| Spontaneously Hypertensive Rats (SHR) | 2 nmol/kg/min | 5, 15, 30, 60 min | Mean Arterial Pressure (MAP) | Significant increase | [2] |
| Wistar Rats (urethane-anesthetized) | 0.2, 2, 20, 200 nmol/kg/min | Not specified | Arterial Pressure | Dose-dependent increase | [2] |
| Sprague-Dawley (SD) Rats with Heart Failure | 2 nmol/kg/min | 15 min | End-systolic pressure (PES) | ~40 mmHg increase | [4] |
| Sprague-Dawley (SD) Rats | 10 nmol/L (in perfusate) | 60 min | Perfusion Pressure (isolated heart) | Small increase | [5] |
| Wistar-Kyoto (WKY) Rats | 10 nmol/L (in perfusate) | 60 min | Perfusion Pressure (isolated heart) | Small increase | [5] |
Table 2: Effects of Central (Intracerebroventricular) Administration of Angiotensin-(1-12) Modulators in Rats
| Animal Model | Agent | Dose/Administration | Duration | Measured Parameter | Result | Reference |
| (mRen2)27 Hypertensive Rats | Anti-ANG-(1-12) IgG | 5.0 µl/h infusion | 14 days | Systolic Blood Pressure (SBP) | -43 ± 8 mmHg (day 3), -26 ± 7 mmHg (day 10) | [6] |
| Wistar Rats (urethane-anesthetized) | Angiotensin-(1-12) microinjection into CVLM | 0.25, 0.5, 1 mM | Acute | Mean Arterial Pressure (MAP) & Heart Rate (HR) | Dose-dependent decrease | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replicating and expanding upon this research.
Protocol for Intravenous Infusion of Angiotensin-(1-12) in Anesthetized Rats
Objective: To assess the acute cardiovascular effects of systemically administered Angiotensin-(1-12).
Animal Model: Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR).[2]
Materials:
-
Angiotensin-(1-12) peptide (synthetic)
-
Thiobutabarbital (B3421131) (Inactin) for anesthesia
-
Sterile saline
-
Polyethylene catheters (PE-10 and PE-50)
-
Infusion pump
-
Blood pressure transducer and recording system
Procedure:
-
Anesthetize rats with an intraperitoneal injection of thiobutabarbital (100 mg/kg).[2]
-
Surgically implant a PE-10 catheter into the right jugular vein for infusion and a PE-50 catheter into the right carotid artery for blood pressure monitoring.[2]
-
Allow the animal to stabilize for 30 minutes post-surgery.
-
Prepare Angiotensin-(1-12) solution in sterile saline to the desired concentration. A pilot study to determine the optimal dose is recommended, with a starting range of 0.2 to 2 nmol/kg/min.[2]
-
Initiate a continuous intravenous infusion of Angiotensin-(1-12) at a constant rate (e.g., 0.1 ml/100g/min) for a defined period (e.g., 5, 15, 30, or 60 minutes).[2]
-
Continuously record arterial blood pressure and heart rate throughout the infusion period.
-
For mechanistic studies, pre-treatment with specific inhibitors can be performed. For example, infuse an ACE inhibitor like lisinopril (B193118) (10 mg/kg) intravenously 15 minutes prior to the Angiotensin-(1-12) infusion.[8] A chymase inhibitor like chymostatin (B1668925) (10 mg/kg) can be administered via intraperitoneal injection 30 minutes prior.[8]
-
At the end of the experiment, blood samples can be collected from the arterial catheter for measurement of angiotensin peptides.
Protocol for Langendorff Isolated Heart Perfusion
Objective: To evaluate the direct effects of Angiotensin-(1-12) on cardiac function and its metabolism within the heart.
Animal Model: Sprague-Dawley, Lewis, Wistar-Kyoto, or Spontaneously Hypertensive Rats.[5]
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit solution
-
Angiotensin-(1-12) peptide
-
Peristaltic pump
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Heparinize and anesthetize the rat.
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.
-
Allow the heart to stabilize for a baseline period (e.g., 60 minutes).[5]
-
Introduce Angiotensin-(1-12) into the perfusate at a final concentration of 10 nmol/L.[5]
-
Continue perfusion for the experimental period (e.g., 60 minutes).
-
Continuously monitor cardiac parameters such as heart rate and perfusion pressure.[5]
-
Collect the coronary effluent at various time points to measure the concentration of Angiotensin-(1-12) and its metabolites (Angiotensin I, Angiotensin II, Angiotensin-(1-7)) using techniques like radioimmunoassay (RIA) or mass spectrometry.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.
Caption: Angiotensin-(1-12) signaling leading to vasoconstriction.
Caption: Workflow for in vivo intravenous infusion of Angiotensin-(1-12).
Conclusion
The experimental use of Angiotensin-(1-12) in animal models has provided valuable insights into alternative, renin-independent pathways of the RAS. The protocols and data presented here serve as a comprehensive resource for researchers investigating the cardiovascular effects of this peptide. Further studies are warranted to fully elucidate the physiological and pathological significance of the Angiotensin-(1-12)/chymase axis and to explore its potential as a therapeutic target. While some recent studies have questioned the endogenous presence of Angiotensin-(1-12), its experimental application remains a valid tool to probe the non-canonical RAS pathways.[9][10]
References
- 1. Angiotensin-(1–12): A Chymase-Mediated Cellular Angiotensin II Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Reversal of Angiotensin-(1–12)-Caused Positive Modulation on Left Ventricular Contractile Performance in Heart Failure: Assessment by Pressure-Volume Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angiotensin-(1–12) is an alternate substrate for angiotensin peptide production in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. ahajournals.org [ahajournals.org]
Application Notes: Production of Monoclonal Antibodies Against Angiotensinogen (1-13) (human)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensinogen is the precursor protein of the renin-angiotensin system (RAS), a critical regulator of blood pressure, and fluid and electrolyte balance.[1][2] The N-terminal fragment, Angiotensinogen (1-13), is the initial substrate for renin, which cleaves it to produce Angiotensin I.[3][4] Subsequent enzymatic cleavage by Angiotensin-Converting Enzyme (ACE) generates the potent vasoconstrictor Angiotensin II.[1][5][6] Monoclonal antibodies targeting Angiotensinogen (1-13) are valuable tools for studying the RAS pathway, developing diagnostic assays, and investigating potential therapeutic interventions for conditions like hypertension.[3][7]
This document provides detailed protocols for the generation of monoclonal antibodies against the human Angiotensinogen (1-13) peptide using hybridoma technology.
Signaling Pathway
The Renin-Angiotensin System (RAS) is a cascade that begins with the cleavage of Angiotensinogen. Understanding this pathway is crucial for contextualizing the role of the target antigen.
Immunogen Preparation
Synthetic peptides like Angiotensinogen (1-13) are typically too small to elicit a strong immune response on their own and must be conjugated to a larger carrier protein.[8][9][10]
Table 1: Immunogen Preparation Parameters
| Parameter | Recommendation | Purpose |
| Peptide | Angiotensinogen (1-13) (human) | Target antigen for antibody generation. |
| Carrier Protein | Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) | Increases the immunogenicity of the small peptide.[9][11] |
| Conjugation Method | Glutaraldehyde or MBS cross-linking | Covalently links the peptide to the carrier protein. |
| Peptide:Carrier Ratio | 10:1 to 20:1 (molar ratio) | Ensures sufficient peptide density on the carrier for an effective immune response. |
| Quality Control | HPLC and Mass Spectrometry | Confirms the purity and identity of the synthesized peptide before conjugation.[11] |
Protocol: Peptide-Carrier Conjugation (using KLH)
-
Peptide Preparation : Synthesize and purify the Angiotensinogen (1-13) peptide. To facilitate conjugation, a terminal cysteine can be added to the peptide sequence.[10]
-
Carrier Activation : Activate KLH with a cross-linker like m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).
-
Conjugation : Mix the activated KLH with the cysteine-containing peptide. The maleimide (B117702) group of MBS will react with the sulfhydryl group of the cysteine, forming a stable thioether bond.
-
Purification : Remove unconjugated peptide and byproducts by dialysis or size-exclusion chromatography.
-
Verification : Confirm successful conjugation using SDS-PAGE (observing a shift in the carrier protein's molecular weight) and/or MALDI-TOF mass spectrometry.
Monoclonal Antibody Production Workflow
The generation of monoclonal antibodies is a multi-step process that spans several months, from initial immunization to the isolation of a stable, antibody-producing hybridoma cell line.[10][12]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Angiotensinogen Antibody | Cell Signaling Technology [cellsignal.com]
- 5. phlebotomycareertraining.com [phlebotomycareertraining.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Antibody Production with Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Custom Peptide Antigens for Antibody Generation | AltaBioscience [altabioscience.com]
- 10. abyntek.com [abyntek.com]
- 11. Peptide Antibody Production & Purification [davids-bio.com]
- 12. Antibody Generation: Producing Monoclonal Antibodies Using Hybridomas [moodle2.units.it]
Application Note: HPLC Analysis of Angiotensinogen (1-13) (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensinogen (1-13), a peptide fragment of the renin substrate angiotensinogen, is a key component of the Renin-Angiotensin System (RAS). Accurate quantification of Angiotensinogen (1-13) is crucial for research into hypertension, cardiovascular disease, and renal physiology. This application note provides a detailed protocol for the analysis of human Angiotensinogen (1-13) using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodologies described are based on established protocols for the analysis of related angiotensin peptides.
Experimental Protocols
Sample Preparation from Human Plasma
The accurate analysis of Angiotensinogen (1-13) in plasma requires meticulous sample preparation to prevent degradation by proteases and to remove interfering substances.
Materials:
-
Blood collection tubes containing EDTA
-
Protease inhibitor cocktail
-
Renin inhibitor (if necessary)
-
Centrifuge
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Ultrapure water
Protocol:
-
Blood Collection: Collect whole blood in pre-chilled EDTA tubes containing a protease inhibitor cocktail. For specific applications, a renin inhibitor may also be added.
-
Plasma Separation: Immediately after collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C. Carefully collect the plasma supernatant.
-
Protein Precipitation: To 1 mL of plasma, add 2 mL of ice-cold acetonitrile. Vortex briefly and incubate at -20°C for 30 minutes to precipitate larger proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load the supernatant from the protein precipitation step onto the conditioned C18 cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the Angiotensinogen (1-13) with 2 mL of 80% acetonitrile in water.
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried peptide residue in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
HPLC Analysis
Instrumentation and Columns: A standard HPLC system equipped with a UV detector is suitable for this analysis. A reversed-phase C18 column is recommended.
| Parameter | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Column Temperature | 30°C |
Mobile Phase and Gradient Elution: A gradient elution is necessary to achieve good separation of Angiotensinogen (1-13) from other plasma components.
| Parameter | Description |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm |
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 70 | 30 |
| 25.0 | 40 | 60 |
| 27.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 32.0 | 95 | 5 |
| 35.0 | 95 | 5 |
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of a standard solution of Angiotensinogen (1-13). Actual values may vary depending on the specific HPLC system and column used.
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Angiotensinogen (1-13) (human) | 18 - 22 | ~5 ng/mL | ~15 ng/mL |
Visualizations
Renin-Angiotensin Signaling Pathway
Application Notes and Protocols for Angiotensinogen (1-13) (human) in Renin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Angiotensinogen (B3276523) (1-13) (human) as a substrate in renin activity assays. This document includes detailed protocols, quantitative data, and visual diagrams to facilitate the accurate measurement of renin activity for research and drug development purposes.
Introduction
Angiotensinogen (1-13) is the N-terminal fragment of human angiotensinogen, the natural and sole physiological substrate for the enzyme renin.[1] The cleavage of angiotensinogen by renin is the rate-limiting step in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and electrolyte balance.[2][3] Renin, a highly specific aspartyl protease, cleaves the peptide bond between Leucine (Leu¹⁰) and Valine (Val¹¹) of angiotensinogen to release the decapeptide Angiotensin I (Ang I).[2] Angiotensinogen (1-13) contains this cleavage site and therefore serves as an excellent substrate for in vitro renin activity assays. These assays are fundamental in diagnosing and monitoring hypertension, as well as in the discovery and development of renin inhibitors.
Quantitative Data: Kinetic Parameters
The efficiency of renin-catalyzed cleavage of its substrate can be quantified by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate. The following table summarizes the kinetic parameters for human renin with human angiotensinogen and a synthetic tetradecapeptide, which serves as a close surrogate for Angiotensinogen (1-13).
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference |
| Human Angiotensinogen | 1.0 ± 0.1 | - | - | [2] |
| Synthetic Tetradecapeptide (human) | 11.7 ± 0.7 | - | - | [2] |
| Recombinant Human Angiotensinogen | 2.04 | 1.41 | 0.69 | [4] |
| Synthetic Tetradecapeptide (human) | 13.3 | 8.1 | 0.61 | [4] |
Note: The Vmax was reported to be similar for both human angiotensinogen and the synthetic tetradecapeptide in one study.[2]
Signaling Pathway and Experimental Workflow
Renin-Angiotensin System (RAS) Signaling Pathway
The following diagram illustrates the initial step of the Renin-Angiotensin System, where renin cleaves angiotensinogen.
General Workflow for a Renin Activity Assay
This diagram outlines the typical experimental steps for measuring renin activity using a substrate like Angiotensinogen (1-13).
Experimental Protocols
The following are generalized protocols for performing a renin activity assay using Angiotensinogen (1-13) as the substrate. The specific concentrations and incubation times may require optimization depending on the experimental setup and the source of renin.
Protocol 1: Renin Activity Assay using HPLC or LC-MS/MS Detection
This protocol is suitable for the precise quantification of Angiotensin I generated from the enzymatic reaction.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl.
- Substrate Stock Solution: Prepare a 1 mM stock solution of Angiotensinogen (1-13) (human) in deionized water. Store in aliquots at -20°C.
- Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM, which is above the Km).
- Renin Solution: Prepare a solution of purified human renin or use plasma/serum samples. The optimal concentration should be determined empirically to ensure linear product formation over the incubation time.
- Stop Solution: 2% Ammonium Hydroxide or another suitable quenching agent.[5]
- Internal Standard (for LC-MS/MS): A stable isotope-labeled Angiotensin I analog.
2. Assay Procedure:
- Pre-warm the Assay Buffer, Working Substrate Solution, and Renin Solution to 37°C.
- In a microcentrifuge tube, add 50 µL of the Renin Solution (or plasma/serum sample).
- Initiate the reaction by adding 50 µL of the pre-warmed Working Substrate Solution.
- Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-180 minutes). The incubation time should be within the linear range of the assay.
- Stop the reaction by adding 10 µL of the Stop Solution.
- For plasma samples, a blank control should be prepared by incubating the plasma at 0°C or by adding the stop solution before the substrate.
- Proceed with sample clean-up if necessary (e.g., solid-phase extraction).
- Analyze the samples by HPLC or LC-MS/MS to quantify the amount of Angiotensin I produced.
3. Data Analysis:
- Generate a standard curve using known concentrations of Angiotensin I.
- Calculate the concentration of Angiotensin I produced in each sample.
- Renin activity is typically expressed as ng of Angiotensin I generated per mL of sample per hour (ng/mL/hr).
Protocol 2: High-Throughput Screening (HTS) of Renin Inhibitors using a Fluorometric Assay Principle
While Angiotensinogen (1-13) itself is not fluorogenic, this protocol outlines how it can be used in a competitive assay format for HTS, or how the principles can be adapted for modified, fluorogenic versions of the peptide. For direct HTS, commercially available FRET-based substrates are more common.[6]
1. Reagent Preparation:
- Assay Buffer: As described in Protocol 1.
- Substrate: Angiotensinogen (1-13) at a concentration close to its Km.
- Renin: Purified human renin at a concentration that gives a robust signal.
- Test Compounds: Serially diluted potential renin inhibitors.
- Detection Reagent: An antibody-based detection system for Angiotensin I (e.g., ELISA-based).
2. Assay Procedure (in a 96-well or 384-well plate):
- Add 10 µL of test compound or vehicle control to each well.
- Add 40 µL of Renin solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 50 µL of the Angiotensinogen (1-13) substrate solution.
- Incubate the plate at 37°C for 60-120 minutes.
- Stop the reaction.
- Detect the amount of Angiotensin I produced using an appropriate method (e.g., transfer to an ELISA plate).
3. Data Analysis:
- Calculate the percentage of renin inhibition for each test compound concentration.
- Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Conclusion
Angiotensinogen (1-13) (human) is a valuable tool for the in vitro assessment of renin activity. Its use as a substrate allows for the direct measurement of the enzymatic conversion to Angiotensin I, providing crucial information for both basic research into the RAS and the development of novel antihypertensive therapies. The protocols and data presented here offer a solid foundation for implementing reliable and accurate renin activity assays in the laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of angiotensinogen and tetradecapeptide as substrates for human renin. Substrate dependence of the mode of inhibition of renin by a statine-containing hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A liquid chromatography tandem mass spectrometry assay for plasma renin activity using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
Application Notes and Protocols for Angiotensinogen (1-13) Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensinogen (B3276523) is the precursor protein of the renin-angiotensin system (RAS), a critical regulator of blood pressure, fluid, and electrolyte balance.[1][2] The N-terminal portion of angiotensinogen is cleaved by renin to produce angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II (Ang II).[3] Angiotensinogen (1-13) represents the N-terminal tridecapeptide of angiotensinogen. While most research focuses on the administration of downstream peptides like Ang II, the direct administration of Angiotensinogen (1-13) can be a valuable tool for studying the rate-limiting steps of the RAS, local tissue RAS activation, and the development of novel therapeutic agents that target the initial stages of the angiotensin cascade.
These application notes provide a detailed, extrapolated protocol for the administration of Angiotensinogen (1-13) to rats, based on established methodologies for other angiotensin peptides.
Data Presentation
Quantitative data for planning experiments are summarized in the tables below.
Table 1: Suggested Dosage and Administration Routes for Angiotensinogen (1-13) in Rats
| Administration Route | Dosage Range | Rationale & Reference |
| Intravenous (IV) Injection/Infusion | 10 - 100 ng/kg/min | Based on effective doses for Angiotensin II infusions to elicit pressor and drinking responses.[2][4] |
| Subcutaneous (SC) Infusion | 50 - 100 ng/kg/min | Extrapolated from studies using subcutaneous osmotic minipumps for Angiotensin II administration to induce hypertension.[5][6] |
| Intraperitoneal (IP) Injection | 30 - 40 µg/kg (bolus) | Derived from acute, single-bolus injection studies with Angiotensin II to observe immediate physiological responses.[7] |
Table 2: Common Rat Models for Renin-Angiotensin System Research
| Rat Model | Key Characteristics | Application in Angiotensinogen (1-13) Studies | References |
| Wistar-Kyoto (WKY) Rat | Normotensive control strain. | Ideal for studying the baseline physiological effects of Angiotensinogen (1-13) on blood pressure and renal function in a non-hypertensive state. | [8] |
| Spontaneously Hypertensive Rat (SHR) | Genetically hypertensive model, widely used for studying essential hypertension. | Useful for investigating how Angiotensinogen (1-13) administration may exacerbate or alter the progression of hypertension and end-organ damage. | [8][9][10] |
| Sprague-Dawley (SD) Rat | General-purpose, normotensive outbred stock. | Commonly used for initial dose-finding studies and evaluating acute physiological responses to peptide administration. | [11] |
| Inherited Stress-Induced Arterial Hypertension (ISIAH) Rat | Model of stress-sensitive hypertension. | Allows for the study of interactions between stress pathways and the RAS following Angiotensinogen (1-13) administration. | [3] |
Experimental Protocols
Protocol 1: Peptide Handling and Reconstitution
The stability of angiotensin peptides in aqueous solutions can be a concern, as they can be prone to degradation.[12][13] Proper handling and storage are critical.
Materials:
-
Lyophilized Angiotensinogen (1-13) peptide
-
Sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS)
-
Cryoprotectant (e.g., trehalose, optional for long-term storage)[14]
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Reconstitution: Aseptically add the required volume of sterile 0.9% saline or PBS to the vial to achieve the desired stock concentration. Gently swirl or pipette to dissolve the peptide completely. Avoid vigorous shaking or vortexing. For long-term storage, consider reconstituting in a solution containing a cryoprotectant.[14]
-
Aliquoting: Aliquot the reconstituted peptide solution into sterile, low-protein-binding tubes. This prevents multiple freeze-thaw cycles for the stock solution, which can degrade the peptide.[12]
-
Storage:
-
Short-term: Store refrigerated (2-8°C) for up to 5 days. Studies on Angiotensin II have shown stability in 0.9% sodium chloride under refrigeration for this period.[15]
-
Long-term: For storage longer than a few days, flash-freeze the aliquots and store them at -80°C.
-
Protocol 2: Administration of Angiotensinogen (1-13)
The following protocols detail common administration routes. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
This method is ideal for studying the chronic effects of Angiotensinogen (1-13).
Materials:
-
Reconstituted Angiotensinogen (1-13) solution
-
Osmotic minipumps (e.g., ALZET)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools for sterile surgery
-
Catheter tubing (for IV infusion)
Procedure:
-
Animal Acclimation: Acclimate rats to handling and housing conditions for at least one week prior to surgery.[10]
-
Minipump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the Angiotensinogen (1-13) solution.
-
Anesthesia and Surgery: Anesthetize the rat using an appropriate anesthetic.
-
For SC Infusion: Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection and insert the filled minipump.
-
For IV Infusion: Surgically expose the jugular vein. Insert a catheter into the vein and secure it. Tunnel the catheter subcutaneously to the back and connect it to the osmotic minipump, which is then implanted in a subcutaneous pocket.
-
-
Closure and Recovery: Close the incision with sutures or wound clips. Provide post-operative care, including analgesics, and monitor the animal's recovery.
-
Monitoring: Monitor physiological parameters such as blood pressure (using tail-cuff or telemetry), heart rate, and fluid intake throughout the infusion period.[10]
This method is suitable for observing immediate, dose-dependent physiological responses.
Materials:
-
Reconstituted Angiotensinogen (1-13) solution in a sterile syringe
-
Animal restraint device
Procedure:
-
Animal Preparation: For IV injection, rats should be fitted with a chronic indwelling catheter. For IP injection, no prior surgery is needed.
-
Restraint: Gently restrain the rat.
-
Injection:
-
IV Injection: Connect the syringe to the externalized catheter port and administer the bolus dose. Flush the catheter with sterile saline to ensure complete delivery.
-
IP Injection: Lift the rat's hindquarters. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Administer the injection.
-
-
Immediate Monitoring: Immediately begin recording physiological responses. A single IP injection of Ang II has been shown to cause a transient increase in mean arterial pressure within the first hour.[7]
Signaling Pathways and Experimental Workflow
The administration of Angiotensinogen (1-13) is expected to feed into the canonical Renin-Angiotensin System pathway, leading to the generation of Angiotensin II and subsequent activation of its downstream signaling cascades.
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
The experimental workflow for administering Angiotensinogen (1-13) and assessing its effects should be systematic to ensure reproducible and reliable data.
Caption: Experimental workflow for peptide administration in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Intravenous angiotensin and salt appetite in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pressor action of intravenous angiotensin II reduces drinking response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney: Role of AT1 and AT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Single Angiotensin II Hypertensive Stimulus Is Associated with Prolonged Neuronal and Immune System Activation in Wistar-Kyoto Rats [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Lessons from rat models of hypertension: from Goldblatt to genetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypertension model in rats - Enamine [enamine.net]
- 11. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Angiotensinogen (1-13) (human): A Technical Guide to Sample Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Angiotensinogen (1-13) (human). Adherence to these guidelines is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Angiotensinogen (1-13)?
A1: Lyophilized Angiotensinogen (1-13) should be stored at -20°C.[1][2][3] Under these conditions, the peptide is stable for at least four years.[1] Some suppliers suggest that storage at -20°C can maintain stability for up to three years.[4]
Q2: What is the recommended solvent for reconstituting Angiotensinogen (1-13)?
A2: The recommended solvent for reconstituting Angiotensinogen (1-13) is sterile water.[1][5]
Q3: What is the solubility of Angiotensinogen (1-13) in water?
A3: The solubility of Angiotensinogen (1-13) in water is approximately 1 mg/mL.[1][5]
Q4: How should I store reconstituted Angiotensinogen (1-13) solutions?
A4: For short-term storage (up to one month), aliquoted solutions can be stored at -20°C. For longer-term storage (up to one year), it is recommended to store aliquots at -80°C.[2][4] It is advisable to avoid repeated freeze-thaw cycles.
Q5: Can I store reconstituted Angiotensinogen (1-13) at 4°C?
A5: While some suppliers indicate stability for up to two years as a powder at 4°C, it is generally not recommended to store reconstituted solutions at 4°C for extended periods to prevent degradation.[2] For working solutions, fresh preparation is ideal.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no biological activity | Sample degradation due to improper storage. | - Ensure the lyophilized peptide was stored at -20°C. - For reconstituted solutions, verify storage temperature and duration (-20°C for short-term, -80°C for long-term). - Avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Precipitation upon reconstitution | - Exceeding the solubility limit. - Using an inappropriate solvent. | - Do not exceed the recommended concentration of 1 mg/mL in water. - If a higher concentration is needed, consider using a small amount of a solubilizing agent, but verify its compatibility with your experimental setup. - Ensure the peptide is fully dissolved by gentle vortexing or pipetting. |
| Inconsistent experimental results | - Inconsistent sample concentration due to improper mixing. - Degradation of the peptide over time. | - Ensure the reconstituted solution is homogenous before use. - Use freshly prepared solutions or solutions that have been stored correctly for a limited time. - Perform a stability test on your stored samples if you suspect degradation. |
| Difficulty dissolving the lyophilized powder | The peptide may have formed aggregates. | - Allow the vial to equilibrate to room temperature before opening and adding the solvent. - Gently vortex or sonicate the solution to aid dissolution. |
Storage and Stability Data Summary
| Form | Storage Temperature | Duration of Stability | Source |
| Lyophilized Powder | -20°C | ≥ 4 years | [1] |
| Lyophilized Powder | -20°C | 3 years | [2][4] |
| Lyophilized Powder | 4°C | 2 years | [2] |
| In Solvent | -80°C | 1 year | [4] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 month | [2] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized Angiotensinogen (1-13)
-
Equilibration: Allow the vial of lyophilized Angiotensinogen (1-13) to reach room temperature before opening. This prevents condensation from forming inside the vial.
-
Solvent Addition: Add the calculated volume of sterile water to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
-
Aliquoting: For long-term storage, it is recommended to aliquot the reconstituted solution into single-use vials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol for Assessing Sample Stability (Freeze-Thaw Cycles)
-
Sample Preparation: Reconstitute a fresh vial of Angiotensinogen (1-13) as described above.
-
Initial Analysis (Cycle 0): Immediately after reconstitution, take an aliquot for analysis of biological activity or purity (e.g., via HPLC or a functional assay). This will serve as your baseline.
-
Freeze-Thaw Cycles: Subject the remaining stock solution to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C or -80°C for at least one hour, followed by thawing at room temperature.
-
Post-Cycle Analysis: After one, three, and five freeze-thaw cycles, take an aliquot for analysis.
-
Data Comparison: Compare the results from the post-cycle aliquots to the baseline measurement to determine the impact of freeze-thaw cycles on sample stability. A significant decrease in activity or purity indicates degradation.
Visualizations
References
preventing degradation of Angiotensinogen (1-13) in plasma
Welcome to the technical support center for the analysis of Angiotensinogen (1-13) in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of measuring this peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my Angiotensinogen (1-13) concentration much lower than expected or undetectable in my plasma samples?
A1: The most common reason for low or undetectable levels of Angiotensinogen (1-13) is rapid degradation by proteases present in plasma. Angiotensinogen (1-13) is a substrate for several enzymes in the Renin-Angiotensin-Aldosterone System (RAAS) and other peptidases. Without proper stabilization, its half-life in plasma at room temperature or even 4°C can be very short. For instance, a similar peptide, Angiotensin-(1-12), disappears almost completely within 10 minutes when incubated in non-stabilized human plasma at 37°C[1].
Q2: What is the optimal anticoagulant to use for blood collection?
A2: EDTA is a commonly used anticoagulant for collecting blood for angiotensin peptide analysis. It helps to inhibit metalloproteases. However, EDTA alone is not sufficient to prevent the degradation of Angiotensinogen (1-13). It is crucial to supplement the collection tube with a comprehensive protease inhibitor cocktail.
Q3: What components should be included in a protease inhibitor cocktail for Angiotensinogen (1-13) stabilization?
A3: A robust protease inhibitor cocktail should target the key enzymes responsible for angiotensin peptide degradation. This includes inhibitors for:
-
Renin: Aliskiren is a specific renin inhibitor that prevents the cleavage of angiotensinogen.
-
Angiotensin-Converting Enzyme (ACE): Inhibitors like captopril (B1668294) or lisinopril (B193118) prevent the conversion of Angiotensin I.
-
Aminopeptidases: Bestatin is an inhibitor of aminopeptidases A and N.
-
Other serine and cysteine proteases: A broad-spectrum inhibitor like AEBSF or antipain (B1666059) can be beneficial.
-
Metalloproteases: EDTA or EGTA are essential for inhibiting these enzymes.
Q4: Can I use serum instead of plasma for my experiments?
A4: It is highly recommended to use plasma instead of serum. The clotting process that occurs during serum preparation can lead to the release of proteases from platelets and other blood cells, accelerating the degradation of Angiotensinogen (1-13).
Q5: What are the best practices for sample handling and storage to ensure the stability of Angiotensinogen (1-13)?
A5: Immediate and proper handling is critical. Blood samples should be collected in pre-chilled tubes containing anticoagulant and a protease inhibitor cocktail. The tubes should be gently inverted to mix and immediately placed on ice. Centrifugation to separate plasma should be performed as soon as possible, preferably at 4°C. The resulting plasma should be immediately frozen and stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of Angiotensinogen (1-13) | Inadequate protease inhibition. | Use a comprehensive protease inhibitor cocktail targeting renin, ACE, aminopeptidases, and other proteases. Consider using a denaturing agent like 6 M guanidine (B92328) hydrochloride for immediate stabilization upon collection[1]. |
| Delayed processing of blood samples. | Process blood samples immediately after collection. Keep samples on ice at all times before centrifugation and freezing. | |
| Improper storage. | Store plasma samples at -80°C. Avoid repeated freeze-thaw cycles by aliquoting samples before freezing. | |
| Adsorption to sample tubes. | Use low-protein-binding tubes to minimize non-specific adsorption of the peptide. | |
| High variability between replicate samples | Inconsistent sample handling. | Standardize the entire workflow from blood collection to analysis. Ensure consistent timing for each step. |
| Incomplete mixing with inhibitors. | Gently invert the collection tube several times immediately after blood collection to ensure thorough mixing with the anticoagulant and protease inhibitors. | |
| Pre-analytical variability. | Ensure all pre-analytical conditions are rigorously controlled and documented.[2] | |
| Interference in LC-MS/MS analysis | Matrix effects from plasma components or inhibitors. | Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. Use stable isotope-labeled internal standards for accurate quantification.[1][3] |
| Poor chromatographic separation. | Develop and validate a robust LC method with a suitable column and mobile phase gradient to ensure separation from other angiotensin peptides and matrix components.[4] |
Quantitative Data Summary
The stability of Angiotensinogen (1-13) in plasma is critically dependent on the use of appropriate stabilizers. The following table summarizes the recovery of a closely related peptide, Angiotensin-(1-12), under different collection and incubation conditions, which can serve as a proxy for the expected stability of Angiotensinogen (1-13).
| Condition | Peptide | Recovery | Reference |
| Blood collected in 6 M guanidine hydrochloride | Spiked Angiotensin-(1-12) | Full recovery | [1] |
| Non-stabilized plasma incubated at 37°C for 10 minutes | Spiked Angiotensin-(1-12) | >80% degradation | [1] |
| Non-stabilized plasma incubated at 37°C | Endogenous Angiotensin-(1-12) | Undetectable | [1] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation with Protease Inhibitors
-
Preparation:
-
Pre-chill blood collection tubes (containing EDTA) on ice.
-
Prepare a fresh protease inhibitor cocktail containing specific inhibitors for renin (e.g., aliskiren), ACE (e.g., captopril), and other relevant proteases.
-
-
Blood Collection:
-
Add the protease inhibitor cocktail to the pre-chilled EDTA tube immediately before blood collection.
-
Collect the blood sample directly into the tube.
-
Gently invert the tube 5-10 times to ensure thorough mixing.
-
-
Sample Processing:
-
Immediately place the blood collection tube on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.
-
-
Plasma Storage:
-
Carefully collect the plasma supernatant, avoiding the buffy coat.
-
Aliquot the plasma into pre-chilled, low-protein-binding tubes.
-
Immediately snap-freeze the aliquots in dry ice or liquid nitrogen and store them at -80°C until analysis.
-
Protocol 2: Blood Collection using Guanidine Hydrochloride
-
Preparation:
-
Prepare a 6 mol/L guanidine hydrochloride solution.
-
Add the guanidine hydrochloride solution to the collection tube. A 1:1 ratio of blood to guanidine hydrochloride solution is effective[1].
-
-
Blood Collection:
-
Collect the blood sample directly into the tube containing guanidine hydrochloride.
-
Immediately and thoroughly mix the blood with the denaturing solution.
-
-
Storage:
-
The stabilized samples can be stored at -70°C until further processing and analysis[1].
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified RAAS pathway showing the origin and potential degradation of Angiotensinogen (1-13).
References
troubleshooting low signal in Angiotensinogen (1-13) western blot
Welcome to the technical support center for Angiotensinogen (1-13) western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of Angiotensinogen (1-13)?
The Angiotensinogen (1-13) fragment is a small peptide with a molecular weight of approximately 1.65 kDa.[1][2][3][4][5] This is a critical factor to consider during all stages of the western blot procedure, as standard protocols are often optimized for larger proteins.
Q2: I am not seeing any bands on my western blot for Angiotensinogen (1-13). What are the common causes for a complete lack of signal?
Several factors can lead to a total absence of signal when detecting a small peptide like Angiotensinogen (1-13). The most common culprits include:
-
Poor transfer efficiency: Small peptides can easily pass through standard 0.45 µm PVDF or nitrocellulose membranes.
-
Inappropriate membrane type: The choice of membrane and its pore size is crucial for retaining small peptides.
-
Suboptimal antibody concentration: The primary or secondary antibody concentrations may be too low.
-
Inactive antibody: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity.
-
Low protein expression: The target protein may not be sufficiently expressed in the sample.
-
Protein degradation: Samples should be prepared with protease inhibitors to prevent the degradation of the target peptide.
Q3: The signal on my blot is very weak. How can I enhance it?
To improve a weak signal, consider the following optimizations:
-
Increase protein load: Load a higher concentration of your protein sample on the gel. For tissue lysates, loading up to 100 µg may be necessary for detecting low-abundance targets.
-
Optimize antibody incubation: Increase the concentration of the primary antibody and consider an overnight incubation at 4°C to enhance binding.[6][7]
-
Use a high-sensitivity detection reagent: Enhanced chemiluminescence (ECL) substrates with higher sensitivity can significantly boost the signal.
-
Choose the right membrane: Use a membrane with a smaller pore size (0.2 µm) to improve the retention of the small Angiotensinogen (1-13) peptide.
-
Confirm transfer efficiency: Stain the membrane with Ponceau S after transfer to visualize total protein and confirm that the transfer was successful.
Q4: What are appropriate positive controls for an Angiotensinogen (1-13) western blot?
Given that Angiotensinogen is primarily synthesized in the liver and is also found in the kidney, protein lysates from these tissues are excellent positive controls.[8][9][10][11] Cell lines such as HepG2 (a human liver cancer cell line) are also known to express Angiotensinogen and can be used as a positive control.[6]
Troubleshooting Guide: Low Signal in Angiotensinogen (1-13) Western Blot
This guide addresses the specific issue of low or no signal when performing a western blot for the Angiotensinogen (1-13) peptide.
| Problem | Potential Cause | Recommended Solution |
| No Signal | Inefficient Protein Transfer | Use a 0.2 µm pore size membrane (PVDF or nitrocellulose) to prevent the small peptide from passing through. Optimize transfer time and voltage; shorter transfer times are often better for small peptides. Consider a wet transfer method, which is generally more efficient for a wider range of protein sizes. |
| Antibody Issues | Increase the primary antibody concentration. A typical starting dilution for an anti-Angiotensinogen antibody is 1:1000, but this may need to be optimized. Test the activity of your primary and secondary antibodies using a dot blot. Ensure the secondary antibody is appropriate for the primary antibody's host species. | |
| Insufficient Protein | Increase the amount of protein loaded per well. For tissue lysates, try loading between 20-100 µg. If the protein is known to be of low abundance, consider enriching your sample using immunoprecipitation. | |
| Weak Signal | Suboptimal Blocking | Over-blocking can mask epitopes. Reduce the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Washing Steps Too Stringent | Excessive washing can strip the antibody from the blot. Reduce the duration or number of washes. | |
| Low-Sensitivity Detection | Use a high-sensitivity ECL substrate. Optimize the exposure time when imaging the blot. | |
| High Background | Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a blocking buffer containing a detergent like Tween-20 (e.g., TBST) to reduce non-specific binding. |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. | |
| Non-specific Bands | Antibody Cross-Reactivity | Ensure the primary antibody is specific for Angiotensinogen (1-13). Check the manufacturer's datasheet for validation data. Include a negative control (e.g., a cell line known not to express Angiotensinogen) to check for non-specific binding. |
| Protein Degradation | Always use fresh lysis buffer containing a protease inhibitor cocktail to prevent protein degradation. |
Experimental Protocols
Detailed Western Blot Protocol for Angiotensinogen (1-13)
This protocol is optimized for the detection of the low molecular weight Angiotensinogen (1-13) peptide.
-
Sample Preparation:
-
Homogenize tissue samples (e.g., liver, kidney) in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[8]
-
For cell lysates, wash cells with ice-cold PBS before adding lysis buffer.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Gel Electrophoresis:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of total protein per well onto a high-percentage Tris-Tricine or Tris-Glycine polyacrylamide gel (e.g., 15-20%) suitable for resolving small peptides.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a 0.2 µm PVDF membrane in methanol (B129727) for 15-30 seconds, then rinse with distilled water and soak in transfer buffer. For nitrocellulose membranes, simply soak in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at 100V for 30-60 minutes at 4°C. Note: Transfer conditions may need to be optimized.
-
-
Immunoblotting:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-Angiotensinogen antibody (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a high-sensitivity ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Renin-Angiotensin System Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) cascade.
Western Blot Workflow for Angiotensinogen (1-13)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensinogen (1-13), human_TargetMol [targetmol.com]
- 3. usbio.net [usbio.net]
- 4. tebubio.com [tebubio.com]
- 5. lifetein.com [lifetein.com]
- 6. Angiotensinogen Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Expression of Angiotensinogen mRNA and Protein in Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Expression of Components of the Renin-Angiotensin System in Pyogenic Granuloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Angiotensinogen Antibody (#79299) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving Angiotensinogen (1-13) Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction of Angiotensinogen (1-13) from various tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in extracting Angiotensinogen (1-13) from tissues?
A1: The main challenge is the inherent instability of angiotensin peptides during and after extraction.[1] Tissue peptidases can rapidly cleave the peptide bonds, leading to inaccurate quantification.[1] Therefore, proper tissue handling and the use of peptidase inhibitors are critical.
Q2: What is the recommended method for initial tissue processing?
A2: Tissues should be rinsed of blood and rapidly frozen in liquid nitrogen or an ethanol-dry ice bath immediately after collection to minimize enzymatic degradation.[2]
Q3: Which extraction methods are commonly used for angiotensin peptides?
A3: Common methods include acid-ethanol, pure methanol (B129727) or acetonitrile, and guanidine (B92328) thiocyanate.[2] Boiling the tissue in 75% acetic acid for 20 minutes at 100°C can also be effective in destroying enzymes before homogenization.[3]
Q4: Why is a peptidase inhibitor cocktail necessary?
A4: A peptidase inhibitor cocktail is crucial to block the activity of various proteases that can degrade Angiotensinogen (1-13) during the extraction process.[2] Standard inhibitor cocktails for protein immunoblot analysis may not be sufficient.[2]
Q5: What is the purpose of solid-phase extraction (SPE) in this protocol?
A5: Solid-phase extraction, typically using C18 cartridges, is used for the preliminary clean-up and concentration of the peptide from the tissue extract before further analysis like HPLC.[1][4] This step helps to remove interfering substances and larger proteins.[5]
Q6: What are the common methods for quantifying Angiotensinogen (1-13)?
A6: Quantification is typically achieved using techniques such as radioimmunoassay (RIA) combined with high-performance liquid chromatography (HPLC) or HPLC-mass spectrometry (MS/MS).[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Angiotensinogen (1-13) | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized on ice. Consider using a mechanical homogenizer for tougher tissues. |
| Inefficient extraction from tissue stores.[1] | Optimize the extraction buffer and homogenization time. Experiment with different extraction methods (e.g., acid-ethanol vs. guanidine thiocyanate). | |
| Peptide degradation by peptidases.[1] | Use a comprehensive peptidase inhibitor cocktail immediately upon tissue homogenization. Ensure rapid freezing of tissue post-collection. | |
| Variable recovery from solid-phase extraction.[1] | Ensure proper conditioning and equilibration of the C18 cartridge. Optimize the wash and elution steps. Consider using a different SPE sorbent if necessary. | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize the entire protocol from tissue collection to final quantification. Ensure precise timing and temperature control at each step. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate volume transfers, especially for small volumes of inhibitors and standards. | |
| Presence of Interfering Peaks in HPLC | Incomplete removal of contaminating proteins and lipids. | Improve the solid-phase extraction procedure. An additional wash step or a different wash solvent might be necessary. Consider a two-step purification process. |
| Cross-reactivity in immunoassays.[1] | For RIA, ensure the antibody is specific to Angiotensinogen (1-13). Combining HPLC with RIA can enhance specificity.[2] | |
| Peptide Instability in Final Extract | Residual peptidase activity. | Ensure the inhibitor cocktail is active and used at the correct concentration. Store the final extract at -80°C. |
| Freeze-thaw cycles. | Aliquot the final extract into smaller volumes to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes representative quantitative data for angiotensin peptides found in various tissues. Note that values can vary significantly based on the extraction method, quantification technique, and physiological state of the animal model.
| Tissue | Angiotensin Peptide | Concentration (fmol/g wet weight) | Animal Model | Reference |
| Heart (Left Ventricle) | Angiotensin-(1-12) | 218 ± 13 | Wistar-Kyoto (WKY) Rats | [8] |
| Heart (Left Ventricle) | Angiotensin-(1-12) | 319 ± 32 | Spontaneously Hypertensive Rats (SHR) | [8] |
| Kidney | Angiotensin-(1-12) | 902 ± 34 | Wistar-Kyoto (WKY) Rats | [9] |
| Kidney | Angiotensin-(1-12) | 753 ± 28 | Spontaneously Hypertensive Rats (SHR) | [9] |
| Heart (Left Ventricle) | Angiotensin I | ~150 | Wistar-Kyoto (WKY) Rats | [8] |
| Heart (Left Ventricle) | Angiotensin II | ~50 | Wistar-Kyoto (WKY) Rats | [8] |
| Kidney | Angiotensin I | ~750 | Wistar-Kyoto (WKY) Rats | [9] |
| Kidney | Angiotensin II | ~150 | Wistar-Kyoto (WKY) Rats | [9] |
Experimental Protocols
Protocol 1: Angiotensinogen (1-13) Extraction from Cardiac Tissue
This protocol is adapted from methods described for angiotensin peptide extraction from heart tissue.[10][11]
Materials:
-
Cardiac tissue
-
Liquid nitrogen
-
Homogenization buffer: 0.1 M HCl in 80% ethanol (B145695)
-
Peptidase Inhibitor Cocktail (see recipe below)
-
C18 Sep-Pak cartridges
-
Wash buffer: 1% Trifluoroacetic acid (TFA)
-
Elution buffer: 80% Methanol in 0.1% Heptafluorobutyric acid (HFBA)
-
HPLC system
-
Mass spectrometer or Radioimmunoassay setup
Procedure:
-
Immediately after excision, freeze the cardiac tissue in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold homogenization buffer (1:10 w/v) containing the peptidase inhibitor cocktail.
-
Centrifuge the homogenate at 20,000 x g for 25 minutes at 4°C.
-
Collect the supernatant and evaporate the ethanol under a gentle stream of nitrogen.
-
Reconstitute the sample in the wash buffer.
-
Condition a C18 Sep-Pak cartridge with 3 mL of methanol followed by 3 mL of 1% TFA.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge twice with 3 mL of 1% TFA.
-
Elute the peptides with the elution buffer.
-
Dry the eluate using a vacuum centrifuge.
-
Reconstitute the dried peptide extract in a suitable buffer for HPLC-MS/MS or HPLC-RIA analysis.
Protocol 2: Peptidase Inhibitor Cocktail Recipe
This recipe is based on commercially available cocktails and literature recommendations.[12][13]
| Inhibitor | 100X Stock Concentration | Final (1X) Concentration | Target Proteases |
| AEBSF | 100 mM | 1 mM | Serine proteases |
| Aprotinin | 80 µM | 800 nM | Serine proteases |
| Bestatin | 5 mM | 50 µM | Aminopeptidases |
| E-64 | 1.5 mM | 15 µM | Cysteine proteases |
| Leupeptin | 2 mM | 20 µM | Serine and Cysteine proteases |
| Pepstatin A | 1 mM | 10 µM | Aspartic acid proteases |
| EDTA (optional) | 500 mM | 5 mM | Metalloproteases |
Preparation: Dissolve the inhibitors in DMSO to prepare the 100X stock solution. Store at -20°C. Add 10 µL of the 100X stock per 1 mL of homogenization buffer immediately before use.
Visualizations
Angiotensinogen Processing Pathway
Caption: Initial cleavage of Angiotensinogen and subsequent processing.
Experimental Workflow for Angiotensinogen (1-13) Extraction
Caption: Step-by-step workflow for tissue extraction of Angiotensinogen (1-13).
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common extraction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. High-performance liquid chromatographic separation of renin-angiotensin system peptides and most of their metabolic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of Angiotensinogen to Angiotensins | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Localization of the novel angiotensin peptide, angiotensin-(1-12), in heart and kidney of hypertensive and normotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
optimizing incubation times for Angiotensinogen (1-13) assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for Angiotensinogen (1-13) assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for incubation time and temperature in an Angiotensinogen (1-13) assay?
A1: For a novel or uncharacterized Angiotensinogen (1-13) assay, a good starting point for incubation steps (e.g., primary antibody, secondary antibody, and sample incubation) is 1 to 2 hours at room temperature (22-28°C) or 1 hour at 37°C. Many commercially available ELISA kits for similar peptides recommend these conditions.[1][2] Overnight incubations at 4°C are also a common practice, particularly for the initial coating of the microplate with the capture antibody.
Q2: How does incubation time affect the sensitivity and signal strength of my assay?
A2: Incubation time directly impacts the binding kinetics of the assay. Longer incubation times generally allow for more binding between the antigen and antibodies, which can lead to a stronger signal.[3] However, excessively long incubations can also increase non-specific binding, resulting in higher background noise and potentially a lower signal-to-noise ratio. The goal is to find the "sweet spot" that maximizes the specific signal without unduly elevating the background.
Q3: Can I shorten the incubation times to speed up my assay?
A3: Yes, it is possible to shorten incubation times, but this often requires optimization of other parameters. Increasing the incubation temperature (e.g., to 37°C) can accelerate the binding reaction, allowing for shorter incubation periods.[4][5] However, this may also impact antibody stability and non-specific binding. Shorter incubation times may also lead to a decrease in assay sensitivity, which may be acceptable for samples with high concentrations of Angiotensinogen (1-13).
Q4: What are the key factors to consider when optimizing incubation times?
A4: The primary factors to consider are:
-
Antibody Affinity and Concentration: Higher affinity antibodies may require shorter incubation times. Optimizing the concentration of both capture and detection antibodies is crucial.
-
Incubation Temperature: Higher temperatures generally increase the rate of binding, but can also increase background noise.[4][5]
-
Analyte Concentration: Samples with low concentrations of Angiotensinogen (1-13) may benefit from longer incubation times to achieve a detectable signal.
-
Assay Format: The type of assay (e.g., competitive vs. sandwich ELISA) can influence the optimal incubation time.
Troubleshooting Guide
| Problem | Potential Cause Related to Incubation | Recommended Solution |
| High Background | Incubation times are too long, leading to non-specific binding. | Decrease the incubation time for the primary and/or secondary antibody steps. Also, consider optimizing the blocking buffer and wash steps.[6] |
| Incubation temperature is too high. | Reduce the incubation temperature. If incubating at 37°C, try room temperature. | |
| Weak or No Signal | Incubation times are too short for sufficient binding to occur. | Increase the incubation time for the sample and/or antibody steps.[3] |
| Incubation temperature is too low. | Increase the incubation temperature to 37°C to promote binding.[4][5] | |
| Poor Reproducibility (High CV%) | Inconsistent incubation times between wells or plates. | Use a calibrated timer and ensure all wells are incubated for the same duration. Avoid stacking plates during incubation, as this can cause temperature variations.[6] |
| Temperature fluctuations during incubation. | Use a temperature-controlled incubator. Allow all reagents to come to room temperature before starting the assay.[4][5] |
Experimental Protocols
Protocol for Optimizing Incubation Time
This protocol outlines a "checkerboard" titration to simultaneously optimize capture antibody concentration and incubation time. A similar approach can be used for the detection antibody.
-
Prepare Microplates: Coat the wells of a 96-well microplate with serial dilutions of the capture antibody in a suitable coating buffer.
-
Incubate: Incubate the plates for different durations (e.g., 1 hour, 2 hours, 4 hours, and overnight) at a constant temperature (e.g., room temperature or 4°C).
-
Blocking: After incubation, wash the plates and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Add Antigen: Add a known concentration of Angiotensinogen (1-13) standard to the wells. Incubate for a fixed time (e.g., 2 hours) at room temperature.
-
Add Detection Antibody: Add the detection antibody at a fixed concentration. Incubate for a fixed time (e.g., 1 hour) at room temperature.
-
Add Substrate and Read: Add the substrate and stop the reaction. Read the absorbance at the appropriate wavelength.
-
Analyze Data: Plot the signal-to-noise ratio for each combination of capture antibody concentration and incubation time to determine the optimal conditions.
Visualizations
Renin-Angiotensin System (RAS) Pathway
Caption: Simplified Renin-Angiotensin System (RAS) pathway.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing incubation time in an ELISA.
Troubleshooting Logic for Weak Signal
Caption: Troubleshooting logic for a weak or absent ELISA signal.
References
Technical Support Center: Measurement of Angiotensinogen (1-13)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensinogen (1-13).
Troubleshooting Guides
This section addresses common issues encountered during the measurement of Angiotensinogen (1-13) levels, particularly when using ELISA, and provides potential causes and solutions.
Issue 1: High Background in ELISA
| Potential Cause | Recommended Solution |
| Insufficient Washing | Ensure all wells are thoroughly washed between steps according to the protocol. Check that all ports of the plate washer are clear if an automated system is used. |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay. |
| Concentration of Detection Reagents is Too High | Optimize the concentration of the detection antibody and substrate. |
| Inadequate Blocking | Ensure the blocking step is performed correctly with the appropriate blocking buffer and for the recommended duration. |
| Cross-Contamination | Use fresh pipette tips for each sample, standard, and reagent. Avoid splashing between wells. |
| Prolonged Incubation of Substrate | Adhere to the incubation time specified in the protocol. Monitor color development and stop the reaction when appropriate. |
Issue 2: Low or No Signal in ELISA
| Potential Cause | Recommended Solution |
| Incorrect Reagent Preparation | Double-check all reagent dilutions and preparation steps. Ensure standards are reconstituted correctly. |
| Inadequate Incubation Times or Temperatures | Follow the recommended incubation times and temperatures precisely. |
| Inactive Reagents | Ensure all kit components have been stored correctly and are within their expiration dates. Bring all reagents to room temperature before use. |
| Sample Degradation | Angiotensinogen (1-13) is susceptible to degradation. Ensure proper sample collection with protease inhibitors and appropriate storage at -80°C. Avoid repeated freeze-thaw cycles.[1] |
| Low Analyte Concentration | The concentration of Angiotensinogen (1-13) in the sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive assay method. |
| Incorrect Filter Wavelength | Ensure the microplate reader is set to the correct wavelength for the substrate used. |
Issue 3: Poor Standard Curve
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and check pipettes for accuracy. Use fresh tips for each standard dilution. |
| Improper Standard Dilution | Vortex reconstituted standards gently and ensure complete dissolution. Perform serial dilutions carefully and mix thoroughly at each step. |
| Standard Degradation | Reconstitute standards immediately before use and do not store for extended periods. |
| Incorrect Curve Fitting | Use the appropriate curve-fitting model for the assay (e.g., four-parameter logistic). |
Issue 4: High Variability Between Duplicates
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent pipetting technique for all wells. |
| Inadequate Mixing | Gently tap the plate to ensure thorough mixing of reagents in the wells. |
| Plate not Washed Uniformly | Ensure all wells are washed with the same volume and for the same duration. |
| Edge Effects | To minimize edge effects, avoid using the outermost wells of the plate for samples and standards, or ensure the plate is properly sealed and incubated in a humidified chamber. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps for accurate Angiotensinogen (1-13) measurement?
A1: Proper sample collection and handling are paramount. Blood samples should be collected in tubes containing a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides.[2] Plasma should be separated promptly by centrifugation at low temperatures and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles. For tissue samples, homogenization should be performed in buffers containing protease inhibitors.[3]
Q2: How can I minimize cross-reactivity with other angiotensin peptides or Angiotensinogen?
A2: Cross-reactivity is a significant concern, especially with immunoassays, due to the sequence homology among angiotensin peptides.[4] Using highly specific monoclonal antibodies can reduce this issue. For methods like radioimmunoassay (RIA) and ELISA, it is crucial to check the cross-reactivity data provided by the manufacturer.[5] Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher specificity and can distinguish between different angiotensin peptides.[6] Sample extraction using methods like solid-phase extraction (SPE) can also help to remove interfering substances.[7]
Q3: What are the advantages and disadvantages of different methods for measuring Angiotensinogen (1-13)?
A3:
-
ELISA: Advantages include high throughput, relatively low cost, and ease of use. Disadvantages include potential for cross-reactivity and interference from matrix effects.
-
Radioimmunoassay (RIA): Offers high sensitivity. However, it involves the use of radioactive materials, which requires special handling and disposal. Cross-reactivity can also be an issue.
-
LC-MS/MS: Provides high specificity and accuracy, allowing for the simultaneous measurement of multiple angiotensin peptides.[6] The main drawbacks are the high cost of instrumentation and the need for specialized technical expertise.
Q4: My sample concentrations are below the detection limit. What can I do?
A4: If your samples have very low levels of Angiotensinogen (1-13), you may need to concentrate them before analysis. Solid-phase extraction (SPE) is a common method for both cleaning up and concentrating peptide samples from biological fluids.[3][7] Alternatively, you could consider using a more sensitive detection method, such as a high-sensitivity ELISA or LC-MS/MS.
Experimental Protocols
1. Sample Preparation for Immunoassay (ELISA/RIA)
This protocol outlines a general procedure for preparing plasma samples for Angiotensinogen (1-13) measurement.
-
Blood Collection: Collect whole blood into chilled tubes containing a protease inhibitor cocktail (e.g., EDTA, PMSF, and other peptidase inhibitors).
-
Plasma Separation: Immediately centrifuge the blood at 4°C (e.g., 2000 x g for 15 minutes) to separate the plasma.
-
Storage: Aliquot the plasma into cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Extraction (Recommended):
-
Acidify the plasma sample with trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Centrifuge to pellet precipitated proteins.
-
Apply the supernatant to a pre-conditioned C18 solid-phase extraction (SPE) column.
-
Wash the column with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in 0.1% TFA).
-
Elute the angiotensin peptides with a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).
-
Dry the eluate under vacuum.
-
Reconstitute the dried peptide extract in the assay buffer provided with the immunoassay kit.
-
2. General Workflow for LC-MS/MS Analysis
This provides a high-level overview of the steps involved in measuring Angiotensinogen (1-13) by LC-MS/MS.
-
Sample Preparation: Similar to immunoassay preparation, including collection with protease inhibitors and SPE for sample clean-up and concentration.
-
Internal Standard Spiking: Add a stable isotope-labeled Angiotensinogen (1-13) internal standard to all samples, standards, and quality controls before extraction to correct for matrix effects and variations in sample processing.
-
Liquid Chromatography (LC) Separation: Inject the prepared sample onto an LC system equipped with a C18 column. Use a gradient of increasing organic solvent (e.g., acetonitrile) to separate Angiotensinogen (1-13) from other sample components.
-
Mass Spectrometry (MS) Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is set to monitor for the specific mass-to-charge ratio (m/z) of Angiotensinogen (1-13) and its fragments (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
-
Quantification: The peak area of the endogenous Angiotensinogen (1-13) is compared to the peak area of the internal standard to calculate the concentration in the sample.
Visualizations
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Caption: A logical workflow for troubleshooting common ELISA issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. ahajournals.org [ahajournals.org]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
use of protease inhibitors with Angiotensinogen (1-13) (human)
This guide provides technical support for researchers, scientists, and drug development professionals working with Angiotensinogen (1-13) (human). It includes frequently asked questions and troubleshooting advice to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Angiotensinogen (1-13) (human) and what is its role in the Renin-Angiotensin System?
Angiotensinogen (1-13) is a peptide fragment derived from the N-terminus of the full-length Angiotensinogen protein.[1] Angiotensinogen is the primary substrate for renin and the precursor for all angiotensin peptides, which are crucial hormones in the Renin-Angiotensin System (RAS) that regulate blood pressure and fluid balance.[2][3][4] The first 12 amino acids of Angiotensinogen are considered the most important for its activity.[2] Angiotensin-(1-12), a closely related peptide, has been identified as an alternative substrate for the generation of downstream angiotensin peptides like Angiotensin II, independent of renin activity in some tissues.[5][6]
Q2: Why is it critical to use protease inhibitors when working with Angiotensinogen (1-13) and other angiotensin peptides?
Angiotensin peptides are highly susceptible to rapid degradation by various proteases present in plasma and tissue homogenates.[7][8] When cells are lysed, compartmentalized proteases are released and can quickly break down your target protein.[9] Failure to inhibit these proteases can lead to inaccurate quantification, low or undetectable peptide levels, and unreliable experimental results.[7][8] Therefore, a dedicated mix of protease inhibitors is essential to stabilize these peptides throughout the entire experimental procedure.[5][7]
Q3: What is the classical signaling pathway for Angiotensinogen processing?
The classical Renin-Angiotensin System (RAS) pathway is initiated when the enzyme renin cleaves Angiotensinogen to produce the decapeptide Angiotensin I (Ang I).[10][11] Angiotensin-Converting Enzyme (ACE) then cleaves two amino acids from Ang I to form the octapeptide Angiotensin II (Ang II), the primary effector of the RAS.[4][10] Ang II exerts its effects, such as vasoconstriction and aldosterone (B195564) release, by binding to receptors like the Angiotensin II Type 1 Receptor (AT1R).[3][11]
Q4: What are the alternative pathways for angiotensin peptide generation?
Beyond the classical pathway, other enzymes and peptides are now recognized as key players in the RAS.
-
ACE2: Angiotensin-Converting Enzyme 2 (ACE2) can cleave Angiotensin II to form Angiotensin-(1-7), a peptide that often counteracts the effects of Ang II.[12][13] ACE2 can also convert Angiotensin I to Angiotensin-(1-9).[14][15]
-
Chymase: In certain tissues like the heart, chymase can convert Angiotensin I to Angiotensin II.[5]
-
Aminopeptidases: These enzymes can process angiotensin peptides, for example, Aminopeptidase A converts Angiotensin II to Angiotensin III.[12][15][16]
-
Angiotensin-(1-12): This peptide can be processed into Angiotensin II by chymase, providing a renin-independent pathway for Ang II formation.[5]
Below is a diagram illustrating the core components of the Renin-Angiotensin System.
Q5: What is a recommended starting point for a protease inhibitor cocktail when studying angiotensin peptides?
For broad protection during sample preparation, a cocktail targeting multiple protease classes is recommended.[9][17] The optimal mix should be effective while minimizing the number of inhibitors to reduce potential assay interference.[7] A common starting cocktail for preparing blood or tissue samples for angiotensin analysis includes:[5]
-
EDTA: A metalloprotease inhibitor.
-
1,10-ortho-phenanthroline: Another metalloprotease inhibitor.
-
Pepstatin A: An aspartic protease inhibitor.
-
p-hydroxymercuribenzoate (B1229956): A cysteine protease inhibitor.
For specific applications, renin inhibitors (like Aliskiren) or ACE inhibitors (like Captopril) may be required to prevent the artificial generation or degradation of peptides during processing.[7]
Troubleshooting Guide
Issue 1: Low or undetectable levels of Angiotensinogen (1-13) or its metabolites.
| Possible Cause | Recommended Solution |
| Inadequate Protease Inhibition | During sample collection, immediately add blood or tissue homogenate to pre-chilled tubes containing a comprehensive protease inhibitor cocktail.[5] For tissue, homogenization in a buffer containing inhibitors like leupeptin, pepstatin A, and PMSF is effective.[5] Ensure inhibitors are at their effective working concentration. |
| Peptide Degradation Post-Collection | Process samples quickly and on ice. One study showed that Angiotensin-(1-12) added to non-stabilized human plasma disappeared in under 10 minutes at 37°C.[8] For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. |
| Non-specific Adsorption | Angiotensin peptides can adsorb to plastic surfaces. Using surfactants can help mitigate this issue.[7] |
| Inefficient Extraction | Use a validated method for peptide extraction, such as C18 solid-phase extraction (SPE) columns, to concentrate the peptides from the sample matrix.[5][6] |
The workflow below outlines critical steps for preserving peptide integrity.
Issue 2: Assay interference or unexpected enzymatic activity.
| Possible Cause | Recommended Solution |
| Inhibitor Affecting Assay | Certain protease inhibitors can interfere with downstream applications. For example, EDTA is a strong metalloprotease inhibitor but will strip nickel from columns used in His-tag protein purification and can inhibit metalloenzymes like ACE.[9][18][19] |
| Direct Enzyme Inhibition | Some broad-spectrum inhibitors may affect enzymes in your pathway of interest. For instance, leupeptin, a serine/cysteine protease inhibitor, was also found to inhibit ACE activity in a dose-dependent manner.[20][21] In contrast, chymostatin (B1668925) and E-64 had no effect on ACE activity.[20][21] |
| Matrix Effects in Mass Spectrometry | Protease inhibitors can sometimes suppress the ionization of target peptides, leading to reduced sensitivity in mass spectrometry.[7] It is crucial to select inhibitors, like captopril (B1668294) over other ACE inhibitors in some cases, that do not induce a significant matrix effect.[7] If interference is suspected, run control samples with and without the inhibitor cocktail to assess its impact. |
The following table summarizes common inhibitors and potential assay conflicts.
| Inhibitor | Target Protease Class | Potential Assay Conflict |
| EDTA | Metalloproteases | Chelates divalent cations, interfering with metalloenzyme assays (e.g., ACE) and His-tag purification.[9][19] |
| Leupeptin | Serine / Cysteine | Can directly inhibit Angiotensin-Converting Enzyme (ACE) activity.[20][21] |
| PMSF / Pefabloc SC | Serine | Highly unstable in aqueous solutions; may need to be added multiple times. Neurotoxin, handle with care.[18] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | Selected in some studies for having a lower matrix effect in mass spectrometry compared to other ACE inhibitors.[7] |
Use this logic diagram to troubleshoot poor results.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for Angiotensin Peptide Analysis
This protocol is adapted from methodologies designed to preserve angiotensin peptide integrity.[5]
-
Prepare Collection Tubes: Before blood collection, prepare pre-chilled tubes containing a cocktail of inhibitors. A typical formulation per 1 mL of blood is: 1,10-ortho-phenanthroline (0.5 mM), p-hydroxymercuribenzoate (1 mM), pepstatin A (125 μM), and EDTA (5 mM).
-
Blood Collection: Collect blood directly into the prepared tubes and mix gently by inversion immediately.
-
Centrifugation: Centrifuge the blood at 2,000-3,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Extraction: Carefully collect the plasma supernatant.
-
Peptide Extraction (SPE):
-
Condition a C18 solid-phase extraction (SPE) column with 80% methanol (B129727) containing 0.1% heptafluorobutyric acid (HFBA), followed by 0.1% HFBA in water.
-
Dilute the plasma with 0.1% HFBA and load it onto the conditioned column.
-
Wash the column with 0.1% HFBA to remove interfering substances.
-
Elute the angiotensin peptides with 80% methanol containing 0.1% HFBA.
-
-
Storage: Dry the eluate under a vacuum and store it at -80°C until analysis. Reconstitute in an appropriate buffer before use.
Protocol 2: Western Blot Analysis of Angiotensinogen in Tissue
This protocol is based on the methodology for detecting Angiotensinogen in heart tissue.[5]
-
Homogenization Buffer Preparation: Prepare an ice-cold homogenization buffer containing 10 mM HEPES (pH 7.4), 125 mM NaCl, 1 mM EDTA, 1 mM NaF, and a fresh protease inhibitor cocktail (e.g., 10 μg/ml leupeptin, 10 μg/ml pepstatin A, and 1 mM PMSF).
-
Tissue Homogenization: Homogenize frozen heart tissue in the prepared buffer on ice.
-
Centrifugation: Centrifuge the homogenate at 2,000 x g to remove large debris, then centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet membranes.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for Angiotensinogen overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. .
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angiotensin - Wikipedia [en.wikipedia.org]
- 3. KEGG PATHWAY: hsa04614 [genome.jp]
- 4. Frontiers | Angiotensin-converting enzyme inhibitory peptides and isoflavonoids from soybean [Glycine max (L.) Merr.] [frontiersin.org]
- 5. Activation of the Human Angiotensin-(1-12)-Chymase Pathway in Rats With Human Angiotensinogen Gene Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin-(1–12) is an alternate substrate for angiotensin peptide production in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hypertensionresearchfoundation.ch [hypertensionresearchfoundation.ch]
- 8. ahajournals.org [ahajournals.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | From gene to protein—experimental and clinical studies of ACE2 in blood pressure control and arterial hypertension [frontiersin.org]
- 14. The 2023 Lewis K. Dahl Memorial Lecture: Angiotensin Converting Enzyme 2 post translational modifications – Implications for hypertension and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. mdpi.com [mdpi.com]
- 17. biocompare.com [biocompare.com]
- 18. m.youtube.com [m.youtube.com]
- 19. uniprot.org [uniprot.org]
- 20. Effect of protease inhibitors on angiotensin-converting enzyme activity in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Angiotensinogen (1-13) and Angiotensin I as Renin Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angiotensinogen (B3276523) (1-13) and Angiotensin I in the context of their roles as substrates for renin, a critical enzyme in the Renin-Angiotensin System (RAS). This document summarizes key differences, presents available experimental data, and outlines methodologies for further investigation.
Introduction
The Renin-Angiotensin System (RAS) is a pivotal hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2][3] The canonical pathway is initiated by the cleavage of angiotensinogen by renin to produce Angiotensin I (Ang I), a decapeptide with limited biological activity.[1][2][3] Ang I is subsequently converted to the potent vasoconstrictor Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE).[1][2][3] Recent research has identified other angiotensin peptides, including Angiotensinogen (1-13), often referred to in literature as Angiotensin-(1-12), which may serve as an alternative substrate for Ang II generation through pathways that can be independent of renin. This guide will explore the nuances of these substrates in their interaction with renin.
The Classical Pathway: Angiotensinogen as the Primary Renin Substrate
Angiotensinogen, a glycoprotein (B1211001) produced primarily by the liver, is the only known natural precursor for the formation of Angiotensin I by renin.[1][4] The enzymatic reaction of renin on angiotensinogen is the rate-limiting step in the classical RAS cascade.[4] Renin specifically cleaves the peptide bond between Leucine (Leu) and Valine (Val) at positions 10 and 11 of the angiotensinogen N-terminus to release the decapeptide Angiotensin I.[5]
An Alternative Pathway: The Role of Angiotensinogen (1-13)
Angiotensinogen (1-13), or Angiotensin-(1-12) as it is more commonly referenced, has emerged as a component of an alternative, renin-independent pathway for Angiotensin II production. While renin's primary substrate is the full-length angiotensinogen, Angiotensin-(1-12) can be converted to Angiotensin II, primarily by the enzyme chymase, particularly in tissues like the heart. This suggests a localized and potentially distinct regulatory mechanism for Angiotensin II formation that bypasses the classical renin-Ang I axis.
Quantitative Data Comparison
Table 1: Qualitative Comparison of Renin Substrates
| Feature | Angiotensinogen | Angiotensinogen (1-13) / Angiotensin-(1-12) |
| Primary Enzyme | Renin | Primarily Chymase (in tissues) |
| Primary Product | Angiotensin I | Angiotensin II (direct) or Angiotensin I |
| Pathway | Classical Renin-Angiotensin System | Alternative, often renin-independent pathway |
| Physiological Role | Precursor to systemic Angiotensin I | Potential role in local tissue Angiotensin II production |
Table 2: Kinetic Parameters of Human Renin with Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| Recombinant Human Angiotensinogen | 2.04 | 1.41 | 0.69 |
| Synthetic Tetradecapeptide Substrate | 13.3 | 8.1 | 0.69 |
| Human Angiotensinogen | Lower Km than synthetic substrates | Lower kcat than synthetic substrates | - |
| Rat Angiotensinogen | 49-fold lower Km than rat tetradecapeptide | Same kcat as rat tetradecapeptide | - |
Data compiled from multiple sources.[6][7] Note: The kinetic constants can vary depending on the experimental conditions.
Signaling Pathways
The signaling pathways originating from Angiotensinogen and Angiotensinogen (1-13) converge on the formation of Angiotensin II, which then elicits its physiological effects through AT1 and AT2 receptors. However, the initial enzymatic steps and their regulation differ significantly.
Figure 1. Signaling pathways for Angiotensin II formation.
Experimental Protocols
To experimentally compare the efficiency of Angiotensinogen and Angiotensinogen (1-13) as renin substrates, a renin activity assay can be employed. The general principle involves incubating a known amount of renin with the substrate and quantifying the product formed over time.
In Vitro Renin Activity Assay (Fluorometric Method)
This method utilizes a synthetic fluorogenic renin substrate. While the standard substrate is designed to mimic the cleavage site of angiotensinogen, a custom substrate corresponding to Angiotensinogen (1-13) could be synthesized for a direct comparison.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., based on the angiotensinogen sequence)
-
Custom synthesized Angiotensinogen (1-13)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Renin inhibitor (for control experiments, e.g., Aliskiren)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of both Angiotensinogen and the custom Angiotensinogen (1-13) substrate in Assay Buffer. Reconstitute renin in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the substrate solutions to different wells. Include wells with buffer only as a blank control.
-
Reaction Initiation: Add a fixed concentration of renin to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 335-345 nm excitation and 485-510 nm emission for EDANS/Dabcyl-based substrates).[8] Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Plot the fluorescence intensity against time. The initial velocity (rate of product formation) is determined from the linear portion of the curve.
-
Kinetic Parameter Calculation: Repeat the assay with varying concentrations of each substrate. Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the initial velocity data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated if the active enzyme concentration is known.
Figure 2. Experimental workflow for in vitro renin assay.
Plasma Renin Activity (PRA) Assay (Radioimmunoassay - RIA)
This is a traditional method to measure the endogenous activity of renin in a plasma sample.[9][10][11] It measures the generation of Angiotensin I from endogenous angiotensinogen. A modified version could potentially be used to compare exogenous substrates.
Materials:
-
Plasma sample
-
Angiotensinogen and Angiotensinogen (1-13)
-
Radioiodinated Angiotensin I ([¹²⁵I]Ang I)
-
Anti-Angiotensin I antibody
-
Dextran-coated charcoal
-
pH buffer
-
Incubator and centrifuge
-
Gamma counter
Procedure:
-
Sample Preparation: Collect blood in EDTA tubes and separate plasma by centrifugation.
-
Incubation: Aliquots of plasma are incubated at 37°C and 4°C (as a control for baseline Ang I). To compare substrates, purified Angiotensinogen or Angiotensinogen (1-13) would be added to separate plasma aliquots.
-
Angiotensin I Generation: During the 37°C incubation, renin in the plasma will cleave the substrate to generate Angiotensin I.
-
Radioimmunoassay:
-
Stop the enzymatic reaction (e.g., by cooling on ice).
-
Add a known amount of [¹²⁵I]Ang I and the anti-Angiotensin I antibody to all samples.
-
Incubate to allow competition between the generated (unlabeled) Ang I and the radiolabeled Ang I for antibody binding.
-
Separate antibody-bound from free [¹²⁵I]Ang I using dextran-coated charcoal, which adsorbs the free fraction.
-
Centrifuge and measure the radioactivity of the supernatant (antibody-bound fraction) using a gamma counter.
-
-
Quantification: The amount of Angiotensin I generated is determined by comparing the results to a standard curve. Renin activity is expressed as the amount of Angiotensin I generated per unit of time (e.g., ng/mL/hour).
Conclusion
In the context of renin substrates, Angiotensinogen is the established and primary precursor for Angiotensin I in the classical Renin-Angiotensin System. In contrast, Angiotensinogen (1-13), more commonly known as Angiotensin-(1-12), is now understood to be a key component of an alternative, renin-independent pathway for Angiotensin II generation, particularly within tissues. While direct comparative kinetic data for renin's action on both substrates is scarce, their distinct roles in different enzymatic pathways are becoming increasingly clear. Further research employing the outlined experimental protocols is necessary to fully elucidate the kinetic parameters of renin with Angiotensinogen (1-13) and to understand the physiological relevance of any potential interaction. This knowledge will be invaluable for the development of novel therapeutics targeting the Renin-Angiotensin System.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. youtube.com [youtube.com]
- 6. Comparative enzymatic studies of human renin acting on pure natural or synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to Angiotensinogen (1-13) Quantification: ELISA vs. Mass Spectrometry
For researchers, scientists, and drug development professionals investigating the renin-angiotensin system (RAS), accurate quantification of angiotensinogen (B3276523) and its fragments is paramount. This guide provides an objective comparison of two common analytical methods for the measurement of Angiotensinogen (1-13): the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by a summary of performance data, detailed experimental protocols, and visual workflows to aid in methodological selection and application.
Method Performance Comparison
Table 1: Comparison of Performance Characteristics for Angiotensinogen Quantification Methods
| Parameter | Sandwich ELISA for Angiotensinogen | LC-MS/MS for Angiotensin Peptides |
| Sensitivity | 1.22 ng/mL[4] | 5 pg/mL[1][3] |
| Assay Range | 1.22 - 300 ng/mL[4] | 5 pg/mL - 8 ng/mL[3] |
| Intra-Assay Precision (CV%) | <10%[4] | 1.5 - 12.1%[5] |
| Inter-Assay Precision (CV%) | <12%[4] | Not explicitly stated for Ang-(1-13) |
| Specificity | Can be high, but potential for cross-reactivity with other angiotensin fragments exists. Some kits show no significant cross-reactivity with analogues.[6][7] | High, based on mass-to-charge ratio and fragmentation pattern.[1] |
| Accuracy (Recovery %) | 89 - 107% in plasma | 84.0–123.0% for Ang-(1-7) and 100.2–116.0% for Ang II[5][8] |
| Sample Volume | ~50 µL (serum/plasma)[4] | ~50 µL[3] |
| Throughput | High | Low to Medium |
Experimental Methodologies
The following sections detail representative protocols for the quantification of angiotensinogen fragments using both sandwich ELISA and LC-MS/MS.
Sandwich ELISA Protocol for Angiotensinogen
This protocol is a generalized representation based on commercially available human angiotensinogen ELISA kits.
Materials:
-
ELISA plate pre-coated with anti-human Angiotensinogen antibody
-
Human Angiotensinogen standard
-
Biotinylated anti-human Angiotensinogen detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: The ELISA plate is pre-coated with a polyclonal antibody against human angiotensinogen.[9] The plate is then washed and blocked with a solution like 1% bovine serum albumin to prevent non-specific binding.[9]
-
Standard and Sample Addition: Prepare a standard curve by serially diluting the human angiotensinogen standard. Add 100 µL of standards and samples (e.g., plasma diluted 1:8000, urine diluted 1:8) to the appropriate wells.[9] Incubate for 1-2 hours at 37°C.[9][10]
-
Incubation with Detection Antibody: Wash the plate multiple times with wash buffer. Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at 37°C.[10]
-
Incubation with Streptavidin-HRP: Wash the plate again. Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.[7]
-
Signal Development: Wash the plate. Add 90 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[7]
-
Stopping the Reaction: Add 50 µL of stop solution to each well.[7]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the known concentrations of the standards. Determine the concentration of Angiotensinogen in the samples by interpolating their absorbance values from the standard curve.
LC-MS/MS Protocol for Angiotensin Peptides
This protocol is a generalized representation for the quantification of angiotensin peptides in biological matrices.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 solid-phase extraction (SPE) cartridges
-
C18 analytical column
-
Mobile phases (e.g., Mobile Phase A: water with 0.4% formic acid; Mobile Phase B: acetonitrile (B52724) with 0.4% formic acid)
-
Internal standards (stable isotope-labeled versions of the target peptides)
-
Sample preparation reagents (e.g., protein precipitation solution, reconstitution solution)
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma or serum samples on ice.
-
Spike the samples with the internal standard solution.
-
Condition the C18 SPE cartridges.
-
Load the samples onto the cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the angiotensin peptides from the cartridges.[8]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 analytical column.
-
Separate the angiotensin peptides using a gradient elution with mobile phases A and B. The gradient typically involves increasing the percentage of mobile phase B over time.[3]
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The angiotensin peptides are ionized, typically using electrospray ionization (ESI) in positive mode.[3]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each angiotensin peptide and its internal standard are monitored.
-
-
Data Analysis:
-
Integrate the peak areas for each angiotensin peptide and its corresponding internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.
-
Determine the concentration of the angiotensin peptides in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Methodologies
To better understand the workflows and the underlying biological context, the following diagrams are provided.
Caption: The Renin-Angiotensin System cascade.
Caption: Experimental workflows for ELISA and LC-MS/MS.
Conclusion
The choice between ELISA and LC-MS/MS for the quantification of Angiotensinogen (1-13) depends on the specific requirements of the study. ELISA offers a high-throughput and cost-effective solution suitable for screening large numbers of samples. However, careful validation is required to ensure the specificity of the antibodies and to rule out cross-reactivity with other angiotensin fragments. LC-MS/MS, while being lower in throughput and requiring more specialized equipment and expertise, provides superior specificity and is considered the reference method for accurate quantification of peptides. For studies requiring high precision and confidence in the identity of the measured analyte, LC-MS/MS is the recommended approach.
References
- 1. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Human Angiotensinogen ELISA Kit (EH28RB) - Invitrogen [thermofisher.com]
- 5. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. msesupplies.com [msesupplies.com]
- 8. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. sapient.bio [sapient.bio]
Angiotensinogen (1-13) vs. Full-Length Angiotensinogen: A Comparative Guide for Researchers
For researchers in cardiovascular science and drug development, selecting the appropriate substrate for renin-angiotensin system (RAS) assays is a critical decision. This guide provides an objective comparison of Angiotensinogen (B3276523) (1-13) and full-length Angiotensinogen, offering insights into their performance in key experimental assays. The information presented here is designed to assist in making informed choices for assay development and execution.
Introduction to Angiotensinogen and its Fragments
Angiotensinogen (AGT) is the sole precursor of all angiotensin peptides and plays a central role in the RAS, a critical regulator of blood pressure and cardiovascular homeostasis. The full-length protein is a glycoprotein (B1211001) of approximately 55-65 kDa. The enzymatic cleavage of the N-terminal portion of AGT by renin is the rate-limiting step in the production of Angiotensin I (Ang I), which is subsequently converted to the potent vasoconstrictor Angiotensin II (Ang II).
Angiotensinogen (1-13) is a synthetic peptide that corresponds to the N-terminal 13 amino acids of human Angiotensinogen. It contains the renin cleavage site (Leu10-Val11) and is often used as a substrate in renin activity assays due to its commercial availability and ease of use. This guide will delve into the comparative performance of this peptide fragment versus the native, full-length protein in various assay formats.
Performance in Renin Cleavage Assays
The efficiency of renin cleavage is a key parameter when choosing a substrate. Kinetic parameters such as the Michaelis constant (Km) and catalytic rate (kcat) provide a quantitative measure of enzyme-substrate interaction and turnover.
A study by Zhou et al. (2018) determined the kinetic parameters for the cleavage of full-length human Angiotensinogen by human renin[1]. The Km value, which represents the substrate concentration at half-maximal velocity and is an inverse measure of substrate affinity, was found to be significantly lower for the full-length protein compared to a synthetic 14-residue peptide derived from the N-terminus[1]. This indicates that renin has a much higher affinity for the full-length Angiotensinogen. The study highlights the importance of the entire protein structure for efficient recognition and cleavage by renin[1][2].
While a direct head-to-head comparison in the same study is ideal, data from different studies can provide valuable insights. A separate study reported the kinetic parameters for a synthetic tetradecapeptide analogous to Angiotensinogen (1-14), which is structurally very similar to Angiotensinogen (1-13). Comparing these values to those obtained for the full-length protein suggests a significantly more efficient cleavage of the full-length substrate.
Table 1: Comparison of Kinetic Parameters for Renin Cleavage
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Full-Length Human Angiotensinogen | 0.53 ± 0.04 | 2.9 ± 0.1 | 5.5 x 10⁶ | [1] |
| Synthetic Tetradecapeptide (Ang 1-14 analog) | 8.4 ± 2.9 | Not Reported | Not Reported |
Note: The kcat/Km value for the full-length protein was calculated from the reported Km and kcat values. Kinetic data for Angiotensinogen (1-13) is not directly available but is expected to be similar to the tetradecapeptide analog.
The data strongly suggests that while Angiotensinogen (1-13) can serve as a substrate for renin, the full-length protein is biochemically favored, exhibiting a much higher binding affinity. This is a critical consideration for assays aiming to mimic physiological conditions or screen for inhibitors that may interact with sites on Angiotensinogen outside the immediate cleavage sequence.
Performance in Immunoassays
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are widely used for the quantification of Angiotensinogen. The choice between Angiotensinogen (1-13) and full-length Angiotensinogen as an analyte or for antibody generation has significant implications for assay specificity and interpretation.
ELISAs developed for full-length human Angiotensinogen have demonstrated high specificity, with negligible cross-reactivity to angiotensin peptides[3][4]. These assays typically employ a sandwich format with two antibodies that bind to different epitopes on the full-length protein, ensuring that only the intact or near-intact molecule is detected.
Conversely, antibodies raised against the N-terminal fragment, such as Angiotensinogen (1-13), could potentially recognize both the full-length protein and the peptide fragment. This can be advantageous if the goal is to measure total N-terminal-containing species. However, it can also lead to a lack of differentiation between the precursor and the fragment. The specificity of commercially available antibodies should be carefully validated by the end-user. For instance, a polyclonal antibody raised against a synthetic peptide corresponding to the amino terminus of mouse Angiotensinogen recognizes endogenous levels of the total protein[5].
When developing an immunoassay, the choice of immunogen is critical. Using full-length Angiotensinogen allows for the generation of antibodies that can be used in a sandwich ELISA format, providing high specificity for the intact protein. Using a peptide fragment like Angiotensinogen (1-13) as an immunogen will likely generate antibodies that recognize the N-terminus, which may not be suitable for a sandwich ELISA designed to specifically quantify the full-length protein.
Table 2: Immunoassay Considerations
| Feature | Angiotensinogen (1-13) | Full-Length Angiotensinogen |
| Antibody Generation | Generates antibodies specific to the N-terminus. | Generates a diverse pool of antibodies to various epitopes, enabling sandwich assays. |
| Specificity in Assays | Assays may detect both the peptide and the full-length protein. | Sandwich ELISAs can be highly specific for the intact protein. |
| Quantification | May overestimate full-length protein if fragments are present. | Allows for specific quantification of the intact precursor molecule. |
Experimental Protocols
Renin Cleavage Assay (FRET-based)
This protocol describes a general method for a Fluorescence Resonance Energy Transfer (FRET)-based renin activity assay using a peptide substrate.
Materials:
-
Recombinant human renin
-
FRET-based renin substrate (e.g., a peptide containing the renin cleavage site flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
Dilute the renin enzyme and the FRET substrate to their final working concentrations in the assay buffer.
-
Add 50 µL of the renin solution to the wells of the microplate.
-
To initiate the reaction, add 50 µL of the FRET substrate solution to each well.
-
Immediately start monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
The rate of increase in fluorescence is proportional to the renin activity.
Sandwich ELISA for Full-Length Angiotensinogen
This protocol is based on the method described by Katsurada et al. (2007)[3][4][6].
Materials:
-
Capture antibody (e.g., mouse monoclonal anti-human Angiotensinogen)
-
Detection antibody (e.g., rabbit polyclonal anti-human Angiotensinogen)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Recombinant full-length human Angiotensinogen standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well microplate with the capture antibody diluted in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples (diluted in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the detection antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of Angiotensinogen in the samples.
Signaling Pathways and Experimental Workflows
To visualize the context in which these molecules are studied, the following diagrams illustrate the renin-angiotensin signaling pathway and a typical experimental workflow for comparing the two substrates.
Caption: The Renin-Angiotensin System signaling cascade.
Caption: Workflow for comparing Angiotensinogen substrates.
Conclusion
The choice between Angiotensinogen (1-13) and full-length Angiotensinogen depends on the specific requirements of the assay.
-
For kinetic studies of renin activity that aim to closely mimic physiological conditions, full-length Angiotensinogen is the superior substrate. Its three-dimensional structure significantly enhances its affinity for renin, leading to more efficient cleavage.
-
For routine renin activity screening where convenience and cost are major factors, Angiotensinogen (1-13) can be a suitable alternative. However, researchers should be aware of its lower affinity for renin compared to the full-length protein.
-
For specific and accurate quantification of the Angiotensinogen precursor in biological samples, immunoassays utilizing antibodies against the full-length protein are recommended. Sandwich ELISAs for full-length Angiotensinogen provide high specificity and avoid the potential cross-reactivity issues associated with antibodies raised against N-terminal fragments.
By understanding the distinct performance characteristics of each molecule, researchers can select the most appropriate reagent to achieve reliable and meaningful data in their studies of the renin-angiotensin system.
References
- 1. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Angiotensinogen and the Modulation of Blood Pressure [frontiersin.org]
- 3. Novel sandwich ELISA for human angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sandwich ELISA for human angiotensinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensinogen Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
comparative analysis of Angiotensinogen (1-13) and Angiotensin-(1-12)
A Deep Dive into Two Alternative Precursors of the Renin-Angiotensin System
For researchers, scientists, and professionals in drug development, understanding the nuances of the renin-angiotensin system (RAS) is paramount for innovating therapeutic strategies for cardiovascular diseases. Beyond the classical pathway, alternative precursors to angiotensin peptides, such as Angiotensinogen (B3276523) (1-13) and Angiotensin-(1-12), are gaining attention for their potential roles in both physiological and pathological processes. This guide provides a comprehensive comparative analysis of these two peptides, summarizing available experimental data and outlining key experimental protocols.
Biochemical and Physiological Overview
Angiotensinogen is the primary substrate for renin, which cleaves it to form Angiotensin I (Ang I). However, alternative pathways for angiotensin peptide generation exist, involving larger fragments of angiotensinogen. Among these, Angiotensinogen (1-13) and Angiotensin-(1-12) have emerged as notable players.
Angiotensinogen (1-13) , with the human amino acid sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His, is a direct fragment of angiotensinogen.[1][2] It is recognized as a substrate for renin, positioning it within the canonical RAS cascade, although its physiological significance and the specifics of its formation are still under investigation.[1][2]
Angiotensin-(1-12) is a dodecapeptide that acts as a renin-independent precursor for the formation of Angiotensin II (Ang II) and other angiotensin peptides.[3][4] It is primarily metabolized by angiotensin-converting enzyme (ACE) and chymase, highlighting its role in alternative RAS pathways that can be particularly relevant in tissues where these enzymes are abundant.[3][4]
Comparative Data Summary
To date, direct comparative studies investigating the kinetic parameters of Angiotensinogen (1-13) and Angiotensin-(1-12) conversion are scarce. However, based on the available literature, a qualitative comparison can be drawn.
| Feature | Angiotensinogen (1-13) | Angiotensin-(1-12) |
| Amino Acid Sequence (Human) | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His[1][2] | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile[5] |
| Primary Generating Enzyme | Not definitively established, presumed to be proteases acting on Angiotensinogen | Considered to be generated via a renin-independent pathway[3][4] |
| Primary Processing Enzymes | Renin[1][2] | Angiotensin-Converting Enzyme (ACE), Chymase[3][4] |
| Primary Metabolites | Angiotensin I (via Renin cleavage) | Angiotensin I (via ACE), Angiotensin II (via Chymase), Angiotensin-(1-7)[3][4][6] |
| Role in RAS | Potential substrate in the canonical pathway | Precursor in alternative, renin-independent pathways[3][4] |
Signaling Pathways and Experimental Workflows
The processing of these two peptides leads to the generation of various bioactive angiotensin molecules, which in turn activate specific signaling cascades.
Angiotensin Peptide Processing Pathways
Caption: Enzymatic processing of Angiotensinogen (1-13) and Angiotensin-(1-12).
General Experimental Workflow for Angiotensin Peptide Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin-(1–12): A Chymase-Mediated Cellular Angiotensin II Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Angiotensin-(1-12)/Chymase Axis as an Alternate Component of the Tissue Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of the total angiotensinogen and its reduced and oxidised forms in human plasma using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Species Reactivity of Angiotensinogen (1-13) (human) Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species reactivity of antibodies targeting the human Angiotensinogen (1-13) peptide fragment. Understanding the performance of these antibodies across different species is crucial for preclinical research and the development of therapeutic interventions targeting the Renin-Angiotensin System (RAS).
Executive Summary
Angiotensinogen (AGT) is the precursor to the potent vasoconstrictor angiotensin II. The N-terminal fragment, Angiotensinogen (1-13), is the initial substrate for renin in the RAS cascade. Due to the highly conserved nature of this region across various species, antibodies developed against human Angiotensinogen (1-13) are often predicted to cross-react with their rodent counterparts. This guide examines the available data for commercially available antibodies and provides protocols for validating their cross-species performance.
Sequence Homology: Human vs. Rodent Angiotensinogen (1-13)
The amino acid sequence of the N-terminal region of Angiotensinogen shows a high degree of conservation between humans, mice, and rats. The initial ten amino acids, corresponding to Angiotensin I, are identical across these species. However, variations appear at positions 11 and 12.
Table 1: Amino Acid Sequence Alignment of Angiotensinogen (1-13)
| Species | Amino Acid Sequence (1-13) |
| Human | D-R-V-Y-I-H-P-F-H-L-V-I-H |
| Mouse | D-R-V-Y-I-H-P-F-H-L-L-T-Y |
| Rat | D-R-V-Y-I-H-P-F-H-L-L-Y-Y |
Note: The first ten amino acids (Angiotensin I) are identical.
This high degree of homology in the initial portion of the peptide suggests that antibodies targeting this epitope are likely to exhibit strong cross-reactivity. Conversely, antibodies with epitopes including amino acids 11-13 may show species-specific binding.
Antibody Comparison
The following table summarizes commercially available antibodies for Angiotensinogen, highlighting their reported species reactivity. It is important to note that while manufacturers may list reactivity with multiple species, direct comparative data under identical experimental conditions is often limited. Researchers are strongly encouraged to validate antibody performance in their specific applications.
Table 2: Comparison of Commercially Available Angiotensinogen Antibodies
| Antibody Name/ID | Host Species | Clonality | Reactivity (Human, Mouse, Rat) | Applications | Supplier |
| Angiotensinogen Antibody [N1C3] (GTX103824) | Rabbit | Polyclonal | Yes, Yes, Yes | WB, ICC/IF, IHC-P | GeneTex[1] |
| Angiotensinogen/AGT antibody (11992-1-AP) | Rabbit | Polyclonal | Yes, Yes, Yes | WB, IP, IHC, IF/ICC, FC | Proteintech[2] |
| Anti-Angiotensinogen antibody | Rabbit | Monoclonal | Yes, (Mouse, Rat not specified) | WB | Abcam |
| Angiotensinogen Antibody | Rabbit | Polyclonal | Yes, Yes, Yes | WB, IHC | MyBioSource |
Experimental Protocols
To validate the cross-species reactivity of an anti-human Angiotensinogen (1-13) antibody, Western Blotting and ELISA are the recommended methods.
Western Blot Protocol for Cross-Species Reactivity
This protocol outlines the general steps for assessing antibody cross-reactivity using protein lysates from human, mouse, and rat tissues or cells.
-
Sample Preparation:
-
Prepare protein lysates from relevant tissues (e.g., liver, kidney) or cell lines (e.g., HepG2 for human) from human, mouse, and rat.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each species into the wells of an SDS-polyacrylamide gel.
-
Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-human Angiotensinogen (1-13) antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as described in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Compare the intensity of the bands corresponding to Angiotensinogen across the different species to assess the degree of cross-reactivity.
-
ELISA Protocol for Cross-Species Reactivity
This competitive ELISA protocol can be adapted to quantify the cross-reactivity of an antibody with Angiotensinogen (1-13) from different species.
-
Coating:
-
Coat a 96-well microplate with synthetic Angiotensinogen (1-13) peptides from human, mouse, and rat separately overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.
-
-
Competition:
-
Prepare a series of dilutions of the anti-human Angiotensinogen (1-13) antibody.
-
Add the antibody dilutions to the wells and incubate for 2 hours at room temperature. In parallel, a standard curve can be generated using known concentrations of unlabeled peptide.
-
-
Washing:
-
Wash the plate to remove unbound antibody.
-
-
Detection:
-
Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Substrate Addition:
-
Wash the plate and add a TMB substrate solution.
-
-
Measurement:
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Analysis:
-
Compare the binding curves of the antibody to the peptides from different species. The degree of signal inhibition will indicate the extent of cross-reactivity.
-
Visualizations
Renin-Angiotensin System Pathway
Caption: The Renin-Angiotensin System signaling cascade.
Experimental Workflow for Cross-Species Reactivity Testing
Caption: Western blot workflow for cross-species reactivity.
References
Validating the Biological Activity of Synthetic Angiotensinogen (1-13): A Comparative Guide
This guide provides a comprehensive comparison of synthetic Angiotensinogen (B3276523) (1-13) with other key peptides in the Renin-Angiotensin System (RAS). It includes experimental data, detailed protocols, and pathway visualizations to assist researchers, scientists, and drug development professionals in evaluating its biological activity.
Angiotensinogen (1-13) is the initial segment of the full angiotensinogen protein and serves as the primary substrate for the enzyme renin.[1][2][3] Its synthetic form is a crucial tool for studying the intricacies of the RAS, a critical regulator of blood pressure, fluid, and electrolyte balance.[4] The biological significance of Angiotensinogen (1-13) lies in its position as the precursor to the entire cascade of angiotensin peptides.
Comparative Analysis of Angiotensinogen (1-13) and Other RAS Peptides
The primary role of Angiotensinogen (1-13) is to be cleaved by renin to produce Angiotensin I.[2] Angiotensin I is largely inactive and acts as a precursor to the potent vasoconstrictor, Angiotensin II, through the action of Angiotensin-Converting Enzyme (ACE).[1][4][5] Angiotensin II is the principal effector of the classical RAS pathway, mediating its effects primarily through the Angiotensin II Type 1 (AT1) receptor.[6][7] This interaction leads to vasoconstriction, aldosterone (B195564) release, and sodium retention.[1][4]
In addition to the classical pathway, alternative pathways exist. For instance, Angiotensin II can be cleaved by ACE2 to form Angiotensin-(1-7), which often has effects that counter those of Angiotensin II, such as vasodilation, by acting on the Mas receptor.[8][9]
Here is a comparative summary of these key peptides:
| Feature | Angiotensinogen (1-13) | Angiotensin I | Angiotensin II | Angiotensin-(1-7) |
| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | Asp-Arg-Val-Tyr-Ile-His-Pro |
| Molecular Weight (approx.) | ~1646 g/mol [2] | ~1296 g/mol | ~1046 g/mol | ~899 g/mol |
| Primary Function | Renin substrate, precursor to Angiotensin I.[2][3] | Precursor to Angiotensin II, largely inactive.[1][4][5] | Potent vasoconstrictor, stimulates aldosterone release.[1][4] | Vasodilator, counter-regulates Angiotensin II effects.[8] |
| Key Enzyme Interaction | Cleaved by Renin.[2] | Cleaved by ACE.[6] | Cleaved by ACE2.[8] | Binds to Mas receptor.[8] |
| Primary Receptor | No direct receptor activity. | No direct receptor activity.[4] | AT1 and AT2 receptors.[7] | Mas receptor.[8] |
Experimental Protocols for Validating Biological Activity
To validate the biological activity of synthetic Angiotensinogen (1-13), a series of experiments are required to demonstrate its role as a substrate and its ability to initiate the RAS cascade.
Renin Cleavage Assay
Objective: To confirm that synthetic Angiotensinogen (1-13) is a substrate for renin and is cleaved to form Angiotensin I.
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubate a known concentration of synthetic Angiotensinogen (1-13) with recombinant human renin at 37°C.
-
Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an inhibitor or by heat inactivation.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect the formation of Angiotensin I and the reduction of Angiotensinogen (1-13).[10][11]
In Vitro Vasoconstriction Assay
Objective: To demonstrate that Angiotensinogen (1-13) can lead to a physiological response (vasoconstriction) through its conversion to Angiotensin II.
Methodology:
-
Isolate a segment of an artery (e.g., rat aorta or mesenteric artery) and mount it in an organ bath containing a physiological salt solution.
-
Allow the tissue to equilibrate and then pre-constrict it with an agent like phenylephrine.
-
In one set of experiments, add Angiotensinogen (1-13) to the bath in the presence of both renin and ACE.
-
In a control experiment, add Angiotensinogen (1-13) alone.
-
Record changes in vascular tension. An increase in tension in the presence of renin and ACE indicates the conversion of Angiotensinogen (1-13) to the active Angiotensin II.[12]
Cell-Based Reporter Assay for AT1 Receptor Activation
Objective: To quantify the activation of the AT1 receptor by the downstream products of Angiotensinogen (1-13).
Methodology:
-
Use a cell line (e.g., HEK293) stably expressing the human AT1 receptor and a reporter gene (e.g., luciferase) under the control of a response element sensitive to AT1 receptor activation (e.g., Serum Response Element).
-
Culture the cells and treat them with:
-
Angiotensinogen (1-13) alone.
-
Angiotensinogen (1-13) with renin and ACE.
-
Angiotensin II (positive control).
-
Vehicle (negative control).
-
-
After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Increased reporter activity in the presence of Angiotensinogen (1-13), renin, and ACE confirms the generation of a biologically active ligand for the AT1 receptor.
Visualizations
Signaling Pathway of the Renin-Angiotensin System
Caption: The Renin-Angiotensin System (RAS) cascade.
Experimental Workflow for Validating Angiotensinogen (1-13) Activity
Caption: Workflow for validating synthetic Angiotensinogen (1-13).
References
- 1. Angiotensin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ccjm.org [ccjm.org]
- 6. KEGG PATHWAY: hsa04614 [genome.jp]
- 7. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Frontiers | From gene to protein—experimental and clinical studies of ACE2 in blood pressure control and arterial hypertension [frontiersin.org]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Major role for ACE-independent intrarenal ANG II formation in type II diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Human Angiotensinogen Assay Kits: A Comparative Guide
Angiotensinogen (B3276523) is the precursor to all angiotensin peptides and a key component in the regulation of blood pressure and electrolyte balance. The (1-13) fragment represents the N-terminal portion of angiotensinogen, which includes the Angiotensin I sequence. Monitoring total angiotensinogen levels can provide valuable insights into the activity of the RAS.
The Renin-Angiotensin Signaling Pathway
The diagram below illustrates the classical renin-angiotensin signaling cascade, highlighting the central role of angiotensinogen.
Comparison of Commercial Human Angiotensinogen ELISA Kits
Below is a summary of the performance characteristics of several commercially available human Angiotensinogen ELISA kits. These kits are designed for the quantitative measurement of total angiotensinogen in various biological samples.
| Feature | IBL International | Antibodies.com | RayBiotech | Invitrogen (Thermo Fisher) |
| Product Name | Human Total Angiotensinogen Assay Kit | Human Angiotensinogen ELISA Kit | Human Angiotensinogen ELISA Kit | Human Angiotensinogen ELISA Kit |
| Catalog No. | 27412 | A1963 | ELH-AGT-1 | EH28RB |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Types | Serum, EDTA-plasma, Urine, Cell culture supernatant[1][2] | Serum, plasma, urine, tissue homogenates, cell lysates, cell culture supernates[3] | Cell Culture Supernatants, Plasma, Serum[4] | Serum, plasma, supernatant[5] |
| Assay Range | 0.31 - 20.00 ng/mL[1][2] | 1.56 - 100 ng/mL[3] | 1.22 - 300 ng/mL[4] | 1.22 - 300 ng/mL[5] |
| Sensitivity | 0.31 ng/mL | 0.63 ng/mL[3] | 1.22 ng/mL[4] | 1.22 ng/mL[5] |
| Assay Time | ~2 hours[1] | ~4.5 hours[3] | Not specified | ~4.75 hours[5] |
| Precision | Intra-assay CV: 4.4-5.5% Inter-assay CV: 4.3-7.0% | Intra-assay: CV < 10% Inter-assay: CV < 12%[3] | Not specified | Intra-assay CV: <10% Inter-assay CV: <12%[5] |
Experimental Protocols
The general workflow for the sandwich ELISA kits listed above is similar. A generalized protocol is provided below, but it is crucial to follow the specific instructions in the manual provided with each kit.
Generalized Sandwich ELISA Workflow
Detailed Methodologies:
-
Plate Preparation: The microplate wells are provided pre-coated with a capture antibody specific for human angiotensinogen.
-
Sample and Standard Incubation: Standards of known angiotensinogen concentrations and the biological samples are pipetted into the wells. The angiotensinogen present in the samples binds to the immobilized capture antibody. This is typically followed by an incubation period (e.g., 1-2 hours at 37°C).[3]
-
Washing: The wells are washed to remove any unbound substances.
-
Detection Antibody Incubation: A biotinylated detection antibody, which also recognizes human angiotensinogen, is added to the wells. This antibody binds to a different epitope on the captured angiotensinogen, forming a "sandwich". This is followed by another incubation period.[3]
-
Washing: The wells are washed again to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: A streptavidin-HRP (Horseradish Peroxidase) conjugate is added. The streptavidin binds to the biotin (B1667282) on the detection antibody. This step is followed by a third incubation.[3]
-
Washing: A final wash step removes the unbound HRP conjugate.
-
Substrate Reaction: A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added to the wells. The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color.[3]
-
Stopping the Reaction: A stop solution (typically a strong acid) is added, which changes the color from blue to yellow.[3]
-
Data Acquisition and Analysis: The optical density (absorbance) of each well is measured using a microplate reader at a wavelength of 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of angiotensinogen in the samples is then determined by interpolating their absorbance values on the standard curve.[3]
Note on Sample Handling: It is recommended that serum, plasma, and other biological fluids be centrifuged to remove particulates before use. Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
This guide provides a starting point for selecting a suitable commercial kit for the quantification of human angiotensinogen. Researchers should always consult the manufacturer's datasheet and protocol for the most accurate and up-to-date information.
References
A Comparative Guide to Correlating Angiotensinogen and Angiotensin II Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for quantifying Angiotensinogen and Angiotensin II, crucial peptides in the renin-angiotensin system (RAS). Understanding the correlation between the precursor, Angiotensinogen, and the primary effector peptide, Angiotensin II, is fundamental for research in hypertension, cardiovascular disease, and renal pathophysiology. This document outlines common experimental approaches, presents typical quantitative data, and details the underlying signaling pathway.
Data Presentation: Angiotensinogen and Angiotensin II Levels in Human Plasma/Serum
Direct quantitative correlation studies between the specific N-terminal fragment Angiotensinogen (1-13) and Angiotensin II are not extensively available in the literature. However, numerous studies have established baseline and pathological concentrations of total Angiotensinogen and Angiotensin II. The following table summarizes representative concentrations found in human plasma and serum, providing a basis for comparison in experimental design.
| Analyte | Method | Sample Type | Concentration Range | Reference |
| Total Angiotensinogen | ELISA | Plasma | 28 - 71 µg/mL | [1] |
| Total Angiotensinogen | ELISA | Serum | ~1 µM (approx. 60 µg/mL) | [1] |
| Angiotensin II | LC-MS/MS | Plasma | 3.3 - 700 pmol/L | [2] |
| Angiotensin II | LC-MS/MS | Plasma | Age 21-30: 4.4-17.7 pmol/L | [2] |
| Angiotensin II | LC-MS/MS | Plasma | Age 31-60: 3.9-12.8 pmol/L | [2] |
| Angiotensin II | Radioimmunoassay | Plasma | Varies with posture and diet | [3] |
Signaling Pathway: The Renin-Angiotensin System
The renin-angiotensin system (RAS) is a cascade of enzymatic reactions that regulates blood pressure and fluid balance.[4][5] The pathway is initiated by the cleavage of Angiotensinogen by renin, leading to the production of Angiotensin II, the primary active peptide.
References
A Head-to-Head Comparison of RIA and ELISA for Angiotensinogen (1-13) Quantification
For researchers and professionals in drug development, the accurate quantification of peptides like Angiotensinogen (B3276523) (1-13) is critical. This guide provides an objective, data-driven comparison of two widely used immunoassay techniques: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into their respective performance characteristics, experimental protocols, and underlying principles to assist you in selecting the most suitable method for your research needs.
Performance Characteristics: RIA vs. ELISA
The choice between RIA and ELISA often depends on the specific requirements of the experiment, such as the need for high sensitivity, the available sample volume, and considerations regarding cost and safety. Below is a summary of key performance metrics for each technique, based on available data for angiotensinogen and related peptides.
| Performance Metric | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Sensitivity | Typically higher; can detect concentrations in the picogram to femtogram range.[1] | Generally lower than RIA, with detection limits often in the nanogram to picogram per milliliter range.[1][2][3][4][5] |
| Specificity | Highly dependent on the quality of the antibody. Cross-reactivity with structurally similar peptides can be a concern and may necessitate prior sample purification, such as through High-Performance Liquid Chromatography (HPLC).[6][7][8] | Also antibody-dependent. Sandwich ELISAs, which use two antibodies that bind to different epitopes of the antigen, can offer high specificity.[2][9] However, concerns about the specificity of some commercial ELISA kits for angiotensin peptides have been raised. |
| Precision (CV%) | Intra-assay and inter-assay coefficients of variation (CVs) are typically low, indicating good reproducibility. | Intra- and inter-assay CVs for commercially available angiotensinogen ELISA kits are generally below 10% and 12%, respectively, demonstrating good precision.[4][5][6] |
| Accuracy (Recovery) | Good recovery rates can be achieved, but this can be influenced by the sample matrix and extraction efficiency. | Recovery rates for angiotensinogen in plasma and urine samples using ELISA have been reported to be greater than 82%.[4] |
| Throughput | Generally lower throughput compared to ELISA. | Amenable to high-throughput screening using 96-well plates.[10] |
| Safety | Involves the use of radioactive isotopes, requiring specialized licenses, handling procedures, and disposal protocols.[1][11] | Does not involve radioactive materials, making it a safer alternative.[11] |
| Cost | Can be more expensive due to the cost of radioactive reagents and waste disposal.[1] | Generally more cost-effective.[1] |
The Renin-Angiotensin Signaling Pathway
To understand the context of Angiotensinogen (1-13) measurement, it is essential to visualize its place within the Renin-Angiotensin System (RAS). This signaling cascade plays a crucial role in regulating blood pressure and fluid balance.
Caption: The Renin-Angiotensin System (RAS) cascade.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for RIA and ELISA, highlighting the key steps in each procedure.
Radioimmunoassay (RIA) Workflow
Caption: A typical workflow for a competitive Radioimmunoassay (RIA).
Enzyme-Linked Immunosorbent Assay (ELISA) Workflow
Caption: A typical workflow for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Experimental Protocols
Below are representative protocols for RIA and ELISA for the quantification of an angiotensin peptide. These should be adapted based on the specific kit manufacturer's instructions and the nature of the samples.
Radioimmunoassay (RIA) Protocol
Principle: This is a competitive binding assay. A known quantity of radiolabeled Angiotensinogen (1-13) competes with the unlabeled Angiotensinogen (1-13) in the sample for a limited number of binding sites on a specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled antigen in the sample.[12][13]
Materials:
-
Specific antibody to Angiotensinogen (1-13)
-
¹²⁵I-labeled Angiotensinogen (1-13) (tracer)
-
Angiotensinogen (1-13) standards
-
Assay buffer
-
Precipitating reagent (e.g., secondary antibody)
-
Gamma counter
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standards with known concentrations of Angiotensinogen (1-13). Dilute samples as necessary to fall within the standard curve range.
-
Assay Setup: To appropriately labeled tubes, add the assay buffer, standard or sample, ¹²⁵I-labeled Angiotensinogen (1-13), and the primary antibody.
-
Incubation: Vortex all tubes and incubate for the time and temperature specified by the assay protocol (e.g., 24 hours at 4°C).
-
Separation of Bound and Free Antigen: Add the precipitating reagent to separate the antibody-bound antigen from the free antigen. Centrifuge the tubes and decant the supernatant.
-
Measurement: Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of Angiotensinogen (1-13) in the samples by interpolating their corresponding percentage of bound tracer from the standard curve.[14]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Principle: This protocol describes a sandwich ELISA. The target antigen in the sample is captured by an antibody coated on a microplate. A second, enzyme-conjugated antibody binds to the captured antigen. The addition of a substrate results in a colored product, the intensity of which is directly proportional to the concentration of the antigen in the sample.[2][3][10]
Materials:
-
Microplate pre-coated with a capture antibody specific for Angiotensinogen (1-13)
-
Angiotensinogen (1-13) standards
-
Biotin-conjugated detection antibody specific for Angiotensinogen (1-13)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Wash buffer
-
Assay diluent
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents, standards, and samples as instructed by the kit manufacturer.
-
Binding: Add standards and samples to the appropriate wells of the pre-coated microplate. Incubate for the specified time and temperature (e.g., 90 minutes at 37°C).[3]
-
Washing: Aspirate the contents of the wells and wash several times with wash buffer.
-
Detection: Add the biotin-conjugated detection antibody to each well and incubate (e.g., 45 minutes at 37°C).[3]
-
Washing: Repeat the washing step.
-
Amplification: Add the Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at 37°C).[3]
-
Washing: Repeat the washing step.
-
Signal Development: Add the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-25 minutes).[3]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[2][3]
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the concentrations of the standards. Calculate the concentration of Angiotensinogen (1-13) in the samples by interpolating their absorbance values from the standard curve.
Conclusion
Both RIA and ELISA are powerful techniques for the quantification of Angiotensinogen (1-13). RIA has historically been favored for its high sensitivity. However, the practical advantages of ELISA, including its non-radioactive nature, higher throughput, and cost-effectiveness, have made it an increasingly popular choice in many research settings. The ultimate decision between RIA and ELISA should be based on a careful consideration of the specific experimental needs, available resources, and the performance characteristics outlined in this guide. For applications demanding the highest sensitivity, a well-validated RIA may be the preferred method. For studies involving a large number of samples where high throughput and safety are priorities, ELISA presents a compelling alternative.
References
- 1. What are the differences between ELISA and RIA (radioimmunoassay)? | AAT Bioquest [aatbio.com]
- 2. Novel sandwich ELISA for human angiotensinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat Angiotensinogen (AGT) ELISA Kit RDR-AGT-Ra - Ready to Use ELISA Kits [reddotbiotech.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Human Angiotensinogen ELISA Kit (EH28RB) - Invitrogen [thermofisher.com]
- 6. Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of individual angiotensin peptides by HPLC-RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Angiotensin Peptides: HPLC-RIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of human angiotensinogen by a novel sandwich ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nori Rat AGT ELISA Kit [genorise.com]
- 11. Comparison between enzyme immunoassay and radioimmunoassay [elisakits.co.uk]
- 12. microbenotes.com [microbenotes.com]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
A Functional Comparison of Angiotensinogen (1-13) from Human, Mouse, and Rat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a functional comparison of the N-terminal fragment of angiotensinogen (B3276523), Angiotensinogen (1-13), from three commonly studied species: human, mouse, and rat. While direct comparative studies on the bioactivity of this specific peptide are limited, this document synthesizes available data on its sequence, its role as a prohormone, and provides detailed experimental protocols for its potential functional analysis.
Amino Acid Sequence Comparison
Angiotensinogen (1-13) is the initial segment of the angiotensinogen protein, which is cleaved by renin to initiate the Renin-Angiotensin System (RAS) cascade. The amino acid sequence of this peptide is highly conserved across human, mouse, and rat, which is expected for a critical substrate of a highly regulated enzymatic pathway. The sequence of Angiotensin I (residues 1-10) is identical across these species.[1] The full Angiotensinogen (1-13) sequence for humans is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His.[2] Given the conservation of the initial 10 amino acids, the full (1-13) sequence is also expected to be highly conserved.
| Species | Angiotensinogen (1-13) Amino Acid Sequence |
| Human | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His |
| Mouse | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His |
| Rat | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His |
Note: The high degree of sequence conservation underscores the fundamental role of this region as a substrate for renin.
Functional Analysis
Currently, there is a lack of published literature directly comparing the functional activities of Angiotensinogen (1-13) from different species. The prevailing understanding is that this peptide, much like its cleavage product Angiotensin I, is primarily a prohormone with little to no direct biological activity at angiotensin receptors.[1][3][4] Its principal function is to serve as the initial substrate in the RAS cascade.
The high sequence conservation suggests that Angiotensinogen (1-13) from human, mouse, or rat would be processed by renin from any of these species with comparable efficiency, a critical consideration for cross-species experimental models.
Recent research has begun to investigate longer angiotensinogen fragments, such as Angiotensin-(1-12), as alternative substrates for the production of Angiotensin II, potentially through renin-independent pathways.[5][6] This emerging area of study may in the future reveal more subtle functions of N-terminal angiotensinogen fragments like Angiotensinogen (1-13).
Experimental Protocols for Functional Characterization
To empirically determine and compare the functional properties of Angiotensinogen (1-13) from different species, the following experimental protocols, adapted from established methods for other angiotensin peptides, can be employed.
Competitive Radioligand Binding Assay for AT1 and AT2 Receptors
This protocol details a method to determine the binding affinity (Ki) of Angiotensinogen (1-13) peptides to the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.
Principle: This assay measures the ability of unlabeled Angiotensinogen (1-13) to compete with a radiolabeled ligand for binding to angiotensin receptors in a membrane preparation.
Materials:
-
Membrane preparations from cells expressing AT1 or AT2 receptors.
-
Radioligand (e.g., [125I]-[Sar1,Ile8] Ang II).
-
Unlabeled Angiotensinogen (1-13) peptides (human, mouse, rat).
-
Unlabeled Angiotensin II (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA), and protease inhibitors.[7]
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4).[7]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: Prepare reaction tubes for total binding, non-specific binding, and competitive binding (in triplicate).
-
Total Binding: Add a fixed concentration of radioligand to the tubes.
-
Non-specific Binding: Add the radioligand and a high concentration of unlabeled Angiotensin II (e.g., 1 µM).[7]
-
Competitive Binding: Add the radioligand and increasing concentrations of the unlabeled Angiotensinogen (1-13) peptides.
-
Reaction Initiation: Add the membrane preparation (typically 20-50 µg of protein) to each tube.[7]
-
Incubation: Incubate the tubes at room temperature for 60-120 minutes to reach equilibrium.[7]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.[8]
-
Washing: Wash the filters three times with ice-cold Wash Buffer.[8]
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of Angiotensinogen (1-13) that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Assay
This protocol measures the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the phosphorylation of ERK1/2, in response to Angiotensinogen (1-13).
Principle: This cell-based assay quantifies the level of phosphorylated ERK1/2, a downstream effector of AT1 receptor activation, using Western blotting.
Materials:
-
HEK293T cells (or other suitable cell line) transiently expressing the AT1 receptor.
-
Angiotensinogen (1-13) peptides (human, mouse, rat).
-
Angiotensin II (positive control).
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture: Culture HEK293T cells expressing the AT1 receptor.
-
Serum Starvation: Serum-starve the cells for 16 hours prior to stimulation.[9]
-
Stimulation: Stimulate the cells with various concentrations of Angiotensinogen (1-13) peptides or Angiotensin II for 5-30 minutes at 37°C.[9]
-
Cell Lysis: Lyse the cells with cold lysis buffer.[9]
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. The results are expressed as the ratio of phospho-ERK1/2 to total ERK1/2.
Visualizations
Caption: The Renin-Angiotensin System cascade.
Caption: Workflow for a competitive receptor binding assay.
Caption: Simplified ERK1/2 signaling pathway.
Conclusion
The N-terminal fragment of angiotensinogen, Angiotensinogen (1-13), is highly conserved across human, mouse, and rat. This high degree of sequence homology strongly suggests a conserved function, primarily as a substrate for renin, initiating the RAS cascade. There is currently no evidence to suggest direct, species-specific biological activities of this peptide. The provided experimental protocols offer a framework for investigating the potential binding and signaling properties of Angiotensinogen (1-13) from different species, should such a comparative analysis be undertaken.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin - Wikipedia [en.wikipedia.org]
- 4. ccjm.org [ccjm.org]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Angiotensinogen (1-13) (human): A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the proper disposal of peptides like Angiotensinogen (B3276523) (1-13) (human) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this material.
Angiotensinogen (1-13) (human) is a peptide fragment of the renin substrate angiotensinogen and is primarily used for research purposes.[1][2] While some safety data sheets for related substances indicate that it is not classified as a hazardous substance or mixture, it is imperative to follow established laboratory safety protocols and local regulations for waste disposal.[3]
Disposal Procedures
The recommended method for the disposal of Angiotensinogen (1-13) (human) involves professional waste management services.
Step-by-Step Disposal Protocol:
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS provided by the manufacturer for the most accurate and detailed handling and disposal information.
-
Engage a Licensed Professional Waste Disposal Service: The primary recommendation for the disposal of this material is to contact a licensed professional waste disposal service.[4] These services are equipped to handle chemical waste in accordance with all federal, state, and local environmental regulations.[4]
-
Chemical Incineration: For disposal, the material can be dissolved or mixed with a combustible solvent and then burned in a chemical incinerator that is equipped with an afterburner and a scrubber.[4] This should only be performed by trained professionals in a licensed facility.
-
Packaging for Disposal:
-
Handling Uncleaned Containers: Treat empty or uncleaned containers with the same precautions as the product itself.[3]
Spill and Leak Procedures
In the event of a spill or leak, the following procedures should be followed:
-
Evacuate the Area: Immediately clear the vicinity of the spill to prevent unnecessary exposure.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[4]
-
Containment and Cleanup:
General Hygiene and Safety Measures
-
Avoid inhalation of the substance.[4]
-
Prevent contact with eyes, skin, and clothing.[4]
-
Avoid prolonged or repeated exposure.[4]
-
Use in an area with a safety shower and eye bath.[4]
-
Mechanical exhaust is required.[4]
-
Wear appropriate personal protective equipment, including a dust mask, protective gloves, and chemical safety goggles.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Angiotensinogen (1-13) (human).
References
Essential Safety and Operational Protocols for Handling Angiotensinogen (1-13) (human)
For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive peptides such as Angiotensinogen (1-13) (human) is paramount for both personal safety and the integrity of experimental outcomes. Although some safety data sheets (SDS) may classify this substance as non-hazardous, the chemical, physical, and toxicological properties of many research peptides have not been fully investigated.[1][2] Therefore, it is crucial to adhere to standard laboratory safety procedures and treat the substance as potentially hazardous.
Personal Protective Equipment (PPE)
Appropriate PPE serves as the primary barrier against accidental exposure and is mandatory when handling Angiotensinogen (1-13) (human).[3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Required to protect against accidental splashes of solutions.[1][3] |
| Face Shield | Recommended when handling the lyophilized powder to protect against airborne particles. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from potential contamination.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard and effective choice.[3][4] Gloves should be changed immediately if they become contaminated.[3] |
| Respiratory Protection | Respirator or Fume Hood | Necessary when handling the lyophilized powder, which can easily become airborne, to prevent inhalation.[3][5] Work should be conducted in a fume hood or biosafety cabinet.[3] |
Operational Plan: From Receipt to Use
A systematic approach to handling Angiotensinogen (1-13) (human) from the moment it is received until it is used in an experiment is critical for safety and sample integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[2][6]
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[2][5]
2. Reconstitution:
-
All handling of the peptide should occur in a designated, clean laboratory area.[3]
-
When working with the lyophilized powder, use a fume hood or biosafety cabinet to minimize inhalation risk.[3]
-
To reconstitute, add the appropriate sterile solvent (e.g., sterile distilled water or a suitable buffer) to the vial.[2]
-
Ensure all equipment, such as pipette tips and vials, is sterile to avoid contamination.[3]
3. Experimental Use:
-
Clearly label all solutions with the peptide name, concentration, preparation date, and "Research Use Only".[3]
-
For solutions, sterile buffers at a pH of 5-6 can help prolong stability.[2] It is recommended to prepare aliquots for storage at -20°C or colder to avoid repeated freeze-thaw cycles.[2][3]
Disposal Plan
The disposal of Angiotensinogen (1-13) (human) and associated waste must comply with local, state, and federal regulations.[7] Consult with your institution's Environmental Health & Safety (EHS) department for specific protocols.[3][7]
Waste Segregation and Treatment:
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.[4]
-
Liquid Waste: Aqueous solutions containing the peptide should be collected as chemical waste.[5] Chemical inactivation is a preferred method before disposal.[4] This can be achieved by adding the liquid peptide waste to a 10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl) for at least 30-60 minutes.[4]
-
Neutralization: If a strong acid or base is used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0 before final disposal.[4]
-
Final Disposal: After inactivation and neutralization, the treated liquid waste, along with the segregated solid waste, should be disposed of through your institution's certified hazardous waste management service.[4] Never pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department.[3][4]
Workflow for Handling and Disposal of Angiotensinogen (1-13) (human)
Caption: Workflow for safe handling and disposal of Angiotensinogen (1-13) (human).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
